Phenelzine Sulfate
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-phenylethylhydrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKMJIPNDOHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021144 | |
| Record name | Phenylethylhydrazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-51-4 | |
| Record name | Phenelzine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenelzine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenelzine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenelzine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylethylhydrazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenelzine hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENELZINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2681D7P965 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Phenelzine Sulfate in Neuronal Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of phenelzine sulfate in neuronal cultures. Phenelzine, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, has a well-established role in the treatment of depression. However, its effects at the neuronal level are far more complex than simple MAO inhibition. This document delves into the intricate signaling pathways, enzymatic interactions, and neuroprotective effects of phenelzine, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
Phenelzine's primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B, leading to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Beyond this canonical pathway, phenelzine exhibits several other significant effects in neuronal cultures, including the inhibition of γ-aminobutyric acid transaminase (GABA-T), the sequestration of neurotoxic reactive aldehydes, and the modulation of various signaling pathways and gene expression.
Inhibition of Monoamine Oxidase (MAO)
Phenelzine irreversibly binds to and inactivates both MAO-A and MAO-B, preventing the breakdown of monoamine neurotransmitters. This leads to their accumulation in the presynaptic neuron and increased release into the synaptic cleft. The regeneration of MAO enzyme activity requires the synthesis of new enzyme, a process that can take several weeks, contributing to the long-lasting effects of the drug.
Inhibition of GABA Transaminase (GABA-T)
Phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), are potent inhibitors of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] This inhibition leads to a significant elevation of GABA levels in the brain.[2][3]
Quantitative Data on Phenelzine's Effect on GABA-T and GABA Levels
| Parameter | Condition | Result | Reference |
| GABA-T Inhibition | 15 mg/kg i.p. in rats (in vivo) | 23% inhibition at 24 hours | [4] |
| GABA Level Increase | 15 mg/kg i.p. in rats (in vivo) | 55% above control at 24 hours | [5] |
| GABA-T Inhibition Kinetics | In vitro | Second-order rate constant of 2.1 x 10³ M⁻¹s⁻¹ | [6] |
Neuroprotective Mechanisms
Phenelzine exhibits significant neuroprotective properties in neuronal cultures through multiple mechanisms, primarily by scavenging reactive aldehydes and modulating stress-related signaling pathways.
Sequestration of Reactive Aldehydes
Reactive aldehydes, such as 4-hydroxynonenal (4-HNE), acrolein, and formaldehyde, are neurotoxic byproducts of oxidative stress that can damage cellular components, including mitochondria.[7] Phenelzine, containing a hydrazine functional group, effectively sequesters these aldehydes, forming non-toxic hydrazones.[8] This action protects neurons from aldehyde-induced toxicity and preserves mitochondrial function.[7][9]
Quantitative Data on Phenelzine's Neuroprotective Effects Against Reactive Aldehydes
| Parameter | Condition | Result | Reference |
| Mitochondrial Respiration (Complex I) | 30 µM 4-HNE insult | Protected by 10 µM and 30 µM Phenelzine | [9] |
| Mitochondrial Respiration (Complex II) | 30 µM 4-HNE insult | Protected by 30 µM Phenelzine | [9] |
| 4-HNE Adducts in Mitochondria | 30 µM 4-HNE insult | Ameliorated by 10 µM and 30 µM Phenelzine | [9] |
| Acrolein Adducts in Mitochondria | 3 µM Acrolein insult | Ameliorated by 10 µM and 30 µM Phenelzine | [9] |
Modulation of Glutamate System and Signaling Pathways
Phenelzine has been shown to protect against formaldehyde-induced toxicity in primary cortical neurons and astrocytes.[10] Formaldehyde exposure decreases the expression of glutamate transporters in astrocytes, leading to impaired glutamate uptake.[10] Phenelzine reverses this effect and also modulates the second messengers AKT and p38 MAPK, which are involved in cell survival and stress responses, respectively.[10]
Effects on Neurotrophic Factors and Gene Expression
Chronic administration of phenelzine influences the expression of neurotrophic factors and transcription factors, suggesting a role in neuronal plasticity and adaptation.
Regulation of Neurotrophic Factors
Chronic phenelzine treatment has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in a region-specific manner in the brain.[11][12]
Quantitative Data on Phenelzine's Effect on Neurotrophic Factors
| Neurotrophic Factor | Brain Region | Treatment | Result | Reference |
| BDNF | Frontal Cortex | Chronic (21 days), 10 mg/kg | 30% increase | [11] |
| NGF | Frontal Cortex | Chronic (21 days), 10 mg/kg | Significant enhancement (p<0.001) | [12] |
| NGF | Hippocampus | Chronic (21 days), 10 mg/kg | Significant increase | [12] |
Modulation of Transcription Factor AP-2
Subchronic (10-day) administration of phenelzine increases the levels of the transcription factors AP-2α and AP-2β, as well as the DNA binding activity of AP-2 in the rat brain.[13][14]
Quantitative Data on Phenelzine's Effect on AP-2
| Parameter | Treatment | Result | Reference |
| AP-2α Protein Level | 10 days | Increased (p=0.068) | [13] |
| AP-2β Protein Level | 10 days | Increased (p=0.0043) | [13] |
| AP-2 DNA Binding Activity | 10 days | Increased | [13] |
Experimental Protocols
Assessment of Neuroprotection Against Reactive Aldehydes in Neuronal Cultures
Methodology:
-
Cell Culture: Primary cortical neurons are cultured in appropriate media and conditions to establish a healthy neuronal network.
-
Phenelzine Pre-treatment: Neuronal cultures are pre-treated with varying concentrations of this compound (e.g., 3, 10, 30 µM) for a short duration (e.g., 5 minutes).[9]
-
Induction of Toxicity: A neurotoxic reactive aldehyde, such as 4-HNE (e.g., 30 µM) or acrolein (e.g., 3 µM), is added to the cultures for a specified time (e.g., 10 minutes).[9]
-
Mitochondrial Isolation: Mitochondria are isolated from the treated neuronal cultures using standard differential centrifugation techniques.
-
Assessment of Mitochondrial Respiration: Oxygen consumption rates are measured using a Clark-type oxygen electrode to assess Complex I and Complex II-driven respiration.
-
Western Blot Analysis of Aldehyde Adducts: Mitochondrial protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for 4-HNE or acrolein-modified proteins, followed by a secondary antibody and chemiluminescent detection.
Western Blot Analysis of Glutamate Transporter Expression
Methodology:
-
Cell Culture and Treatment: Primary astrocyte cultures are treated with formaldehyde in the presence or absence of phenelzine.[10]
-
Protein Extraction: Total protein is extracted from the astrocyte cultures.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the glutamate transporter of interest (e.g., GLT-1). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).
ELISA for Neurotrophic Factors
Methodology:
-
Cell Culture and Chronic Treatment: Neuronal cultures are treated with phenelzine (e.g., 10 mg/kg equivalent dose) or vehicle for an extended period (e.g., 21 days), with media and drug changes as required.[11][12]
-
Lysate Preparation: Cell lysates or conditioned media are collected from the cultures.
-
ELISA Assay: Commercially available ELISA kits for BDNF or NGF are used according to the manufacturer's instructions. Briefly, standards and samples are added to antibody-coated microplates.
-
Detection: A detection antibody, followed by a substrate solution, is added to produce a colorimetric reaction.
-
Quantification: The absorbance is measured at the appropriate wavelength, and the concentration of the neurotrophic factor is determined by comparison to a standard curve.
Conclusion
The mechanism of action of this compound in neuronal cultures is multifaceted, extending well beyond its established role as a monoamine oxidase inhibitor. Its ability to increase GABAergic tone, protect against oxidative stress by sequestering reactive aldehydes, and modulate signaling pathways and gene expression related to neuroprotection and plasticity highlights its complex pharmacological profile. This in-depth understanding of phenelzine's actions at the cellular and molecular level is crucial for researchers and drug development professionals seeking to identify novel therapeutic targets and strategies for a range of neurological and psychiatric disorders. The experimental protocols provided herein offer a framework for further investigation into the intricate and diverse effects of this important therapeutic agent.
References
- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the antidepressant phenelzine on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the MAO inhibitor phenelzine on glutamine and GABA concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antidepressant phenelzine protects neurons and astrocytes against formaldehyde-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Regulation of Central BDNF Protein Levels by Antidepressant and Non-antidepressant Drug Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Phenelzine treatment increases transcription factor AP-2 levels in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenelzine treatment increases transcription factor AP-2 levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenelzine Sulfate: A Non-Selective Monoamine Oxidase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelzine sulfate, a hydrazine derivative, is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B isoforms, phenelzine elevates the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to its therapeutic effects in the management of treatment-resistant depression and anxiety disorders.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its characterization. Quantitative data are summarized for ease of comparison, and critical signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
This compound has been a therapeutic option for mood and anxiety disorders for several decades.[4] Its utility is particularly noted in patients with atypical depression who have not responded to other antidepressant classes.[5] The primary mechanism of action is the irreversible inhibition of MAO-A and MAO-B, leading to a global increase in the levels of key neurotransmitters in the central nervous system.[1][3] This guide delves into the technical aspects of phenelzine's pharmacology, providing a resource for researchers and drug development professionals working with this and similar compounds.
Mechanism of Action
Phenelzine is a non-selective inhibitor of both MAO-A and MAO-B.[3] This inhibition is irreversible, meaning that restoration of enzyme activity requires the synthesis of new enzyme molecules.[1] The inhibition of MAO-A is primarily responsible for the antidepressant effects by increasing levels of serotonin and norepinephrine, while the inhibition of MAO-B contributes to increased dopamine levels.[1]
Signaling Pathway of Phenelzine Action
The primary signaling pathway affected by phenelzine is the modulation of monoaminergic neurotransmission. By blocking the degradation of monoamine neurotransmitters, phenelzine increases their availability in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a comparative overview of its inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of Phenelzine
| Parameter | Value | Target | Source |
| IC50 | 0.9 µM | MAO (non-selective) | [6] |
| Kinact | 820 nM | Human MAO-A | [7] |
| Kinact | 3900 nM | Human MAO-B | [7] |
| Ki | 5.6 µM | LSD1 | [8] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 43 minutes | [3] |
| Elimination Half-life (t1/2) | 11.6 hours | [3][9] |
| Route of Administration | Oral | [3] |
| Metabolism | Hepatic | [9] |
| Excretion | Urine | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature procedures for the high-throughput screening of MAO inhibitors.[10][11][12][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Fluorometric Probe (e.g., a compound that fluoresces upon reaction with H₂O₂, a byproduct of MAO activity)
-
MAO Substrate (e.g., Tyramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)
-
Horseradish Peroxidase (HRP)
-
This compound
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, fluorometric probe, HRP, and substrate in MAO assay buffer according to manufacturer's instructions or established laboratory protocols. Prepare serial dilutions of this compound and control inhibitors.
-
Assay Setup: To the wells of a 96-well microplate, add the following:
-
Test wells: this compound solution.
-
Positive control wells: Known MAO-A or MAO-B inhibitor.
-
Negative control (vehicle) wells: Assay buffer or solvent used for phenelzine dilution.
-
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells.
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution containing the fluorometric probe and HRP to all wells.
-
Incubation: Incubate the plate at room temperature for 45-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorometric probe (e.g., Ex: 530-570 nm, Em: 590-600 nm).
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of phenelzine compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Platelet MAO Activity (Radiometric)
This protocol is based on established methods for assessing MAO-B activity in human platelets, which serves as a peripheral marker for central MAO-B activity.[14]
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Platelet-rich plasma (PRP) preparation reagents (e.g., centrifugation equipment)
-
[¹⁴C]-Tryptamine (substrate)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Platelet Isolation: Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).
-
Platelet Homogenization: Homogenize the platelet pellet in an appropriate buffer.
-
Protein Quantification: Determine the protein concentration of the platelet homogenate using a standard method (e.g., Bradford or Lowry assay).
-
MAO Assay:
-
In reaction tubes, combine the platelet homogenate with a buffer solution.
-
Initiate the reaction by adding [¹⁴C]-Tryptamine.
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
-
Extraction of Metabolites: Extract the radioactive metabolites into an organic solvent (e.g., toluene).
-
Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the MAO activity as nmol of substrate metabolized per mg of protein per hour. In clinical studies, MAO inhibition is expressed as the percentage reduction in activity from baseline.
Quantification of Brain Monoamine Levels (HPLC-ECD)
This protocol outlines the measurement of serotonin, norepinephrine, and dopamine in rat brain tissue following phenelzine administration.[15][16][17][18][19]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reverse-phase C18 column
-
Mobile phase (e.g., a buffered aqueous-organic solution with an ion-pairing agent)
-
Perchloric acid
-
Standards for serotonin, norepinephrine, and dopamine
-
Brain tissue from phenelzine- and vehicle-treated animals
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Following the experimental timeline, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Weigh the tissue samples and homogenize them in a fixed volume of ice-cold perchloric acid (e.g., 0.1 M) to precipitate proteins and stabilize the monoamines.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume of the filtered supernatant into the HPLC system.
-
Separate the monoamines using a C18 column and an isocratic mobile phase. The mobile phase composition is optimized to achieve good resolution of the analytes.
-
Detect the eluted monoamines using the electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Identify and quantify the monoamines in the samples by comparing their retention times and peak areas to those of the external standards.
-
Express the concentrations as ng of monoamine per mg of tissue.
-
Statistically compare the monoamine levels between the phenelzine-treated and vehicle-treated groups.
-
Conclusion
This compound remains a valuable tool in the therapeutic armamentarium for specific psychiatric disorders, owing to its potent and broad-spectrum mechanism of action. This technical guide provides a consolidated resource for understanding and investigating the core pharmacological principles of phenelzine. The presented quantitative data, detailed experimental protocols, and visual representations of key processes are intended to support further research and development in the field of monoamine oxidase inhibitors and related drug discovery efforts. Careful consideration of its irreversible nature and potential for drug-food and drug-drug interactions is paramount in both clinical and research settings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenelzine - Wikipedia [en.wikipedia.org]
- 4. MAOIs with a Focus on Phenelzine | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 5. Phenelzine (Nardil): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 6. selleckchem.com [selleckchem.com]
- 7. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 14. Assay of platelet monoamine oxidase in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
- 16. cores.emory.edu [cores.emory.edu]
- 17. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Phenelzine Sulfate in Modulating GABAergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenelzine sulfate, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), has long been utilized for its antidepressant and anxiolytic properties. Beyond its established effects on monoamine neurotransmitters, a significant body of evidence highlights phenelzine's profound impact on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide provides a comprehensive analysis of the mechanisms through which phenelzine modulates GABAergic pathways. The core of this interaction lies in the inhibition of GABA-transaminase (GABA-T), the principal enzyme responsible for GABA catabolism. This inhibition leads to a significant, dose-dependent elevation of GABA levels in various brain regions. This guide synthesizes the available quantitative data, details the experimental protocols for assessing these effects, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to the GABAergic System
The GABAergic system is fundamental to the regulation of neuronal excitability throughout the central nervous system (CNS).[1] GABA, the main inhibitory neurotransmitter, is crucial for maintaining the balance between neuronal excitation and inhibition, a process vital for normal brain function.[1]
The Role of GABA in the CNS
GABAergic neurons are predominantly interneurons that modulate the activity of excitatory circuits.[1] This inhibitory tone is essential for various cognitive functions, including learning, memory, and attention, and plays a critical role in preventing neuronal hyperexcitability that can lead to conditions like epilepsy.[1] Dysregulation of the GABAergic system has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[2]
GABA Synthesis, Metabolism, and Signaling
GABA is synthesized from the excitatory neurotransmitter glutamate by the enzyme glutamate decarboxylase (GAD).[3] Following its release into the synaptic cleft, GABA can bind to ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons, leading to hyperpolarization and inhibition of neurotransmission.[4] The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[3] Inside these cells, GABA is catabolized by the mitochondrial enzyme GABA-transaminase (GABA-T) into succinic semialdehyde.[3][5]
This compound: An Overview
This compound is a hydrazine derivative that has been in clinical use for decades, primarily for the treatment of atypical depression and anxiety disorders.[6][7]
Pharmacological Profile
Phenelzine is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6][8] This inhibition leads to increased synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8]
Primary Mechanism of Action: MAO Inhibition
The irreversible inhibition of MAO enzymes by phenelzine results in a sustained elevation of monoamine levels, which is believed to be the primary mechanism underlying its antidepressant effects.[6][8] The restoration of MAO activity requires the synthesis of new enzyme, a process that can take several weeks.[8]
This compound and the GABAergic Pathway: A Detailed Analysis
Phenelzine's modulation of the GABAergic system is a critical aspect of its pharmacological profile, contributing significantly to its anxiolytic effects.
Core Mechanism: Inhibition of GABA-Transaminase (GABA-T)
The principal mechanism by which phenelzine elevates brain GABA levels is through the inhibition of GABA-T.[9] By blocking this key catabolic enzyme, phenelzine effectively reduces the degradation of GABA, leading to its accumulation in the brain.[10] Kinetic studies have shown that phenelzine reacts with the pyridoxal-5-phosphate cofactor of GABA-T, leading to the inactivation of the enzyme.[11]
Impact on Brain GABA Levels
Administration of phenelzine results in a significant and dose-dependent increase in GABA concentrations in the brain.[1][2][12] Studies in rats have demonstrated a more than two-fold increase in whole-brain GABA levels following acute administration of a 15 mg/kg dose of phenelzine.[12] This elevation of GABA has been observed in various brain regions, including the hippocampus and frontal cortex.
The Role of Phenelzine's Metabolite: Phenylethylidenehydrazine (PEH)
Research suggests that the GABA-elevating effect of phenelzine is largely attributable to its metabolite, phenylethylidenehydrazine (PEH).[3][10] PEH is formed from phenelzine through the action of MAO and is a potent inhibitor of GABA-T.[3][6] Pre-treatment with an MAO inhibitor like tranylcypromine, which blocks the formation of PEH from phenelzine, has been shown to prevent the increase in brain GABA levels.[6]
Effects on Glutamate Decarboxylase (GAD)
While the primary effect of phenelzine on the GABAergic system is the inhibition of GABA-T, some studies have also investigated its impact on the GABA-synthesizing enzyme, GAD. One study reported that chronic administration of phenelzine resulted in the inhibition of GAD, although to a lesser extent than its inhibition of GABA-T.[8]
Interaction with GABA Receptors
Despite the substantial increase in whole brain GABA levels following phenelzine treatment, studies have shown no significant changes in the binding parameters (KD or Bmax) of GABA-A or benzodiazepine receptors.[8] This suggests that phenelzine's primary GABAergic effect is on GABA availability rather than direct receptor modulation.[8]
Quantitative Analysis of Phenelzine's Effects on the GABAergic System
The following tables summarize the quantitative data from various preclinical studies investigating the effects of phenelzine on the GABAergic system.
Table 1: Inhibition of GABA-Transaminase (GABA-T) by Phenelzine
| Parameter | Value | Species/Tissue | Reference |
| Second-order rate constant for reaction with GABA-T cofactor | 2.1 × 10³ M⁻¹s⁻¹ | Brain | [11] |
| Inhibition of GABA-T activity (15 mg/kg i.p.) | Relatively constant from 1 to 8 hours | Rat whole brain | |
| Remaining GABA-T activity at 24 hours (15 mg/kg i.p.) | 23% inhibition | Rat whole brain |
Table 2: Effect of Phenelzine on Brain GABA Levels
| Dose (mg/kg, i.p.) | Brain Region | % Increase / Concentration | Species | Reference |
| 15 | Whole Brain | > 100% (more than 2-fold) | Rat | [12] |
| 5.1 | Whole Brain | No significant change | Rat | [12] |
| 15 | Whole Brain | Significant elevation at 1, 2, 4, 8, 16, and 24 hours | Rat | [1][2] |
| 10 | Neocortex | Control: 1.0 ± 0.2 µmol/g, Phenelzine: 2.1 ± 0.2 µmol/g | Rat | |
| 15 | Caudate-putamen and Nucleus accumbens | Significant increase in extracellular GABA | Rat | [10] |
| Dose-dependent | Hippocampus and Frontal Cortex | Increased GABA levels | Rat |
Table 3: Comparative Effects of Phenelzine and its Metabolite
| Compound | Effect on GABA Levels | MAO Inhibition | Reference |
| Phenelzine (PLZ) | Significantly elevated | Potent inhibitor | [8][12] |
| N²-acetylphenelzine | No significant change | Potent inhibitor | [8][12] |
| Phenylethylidenehydrazine (PEH) | Significantly increases extracellular GABA | Not an MAOI | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of phenelzine's effects on the GABAergic system.
Measurement of Brain GABA Levels using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the estimation of GABA in rat brain tissue.[1]
5.1.1. Tissue Preparation
-
Rapidly dissect the brain on ice.
-
Isolate specific brain regions (e.g., cerebral cortex, striatum, hippocampus).
-
Homogenize the tissue (20% w/v) in ice-cold 0.5 N perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the resulting supernatant through a 0.22 µm filter.
5.1.2. Pre-column Derivatization with o-Phthalaldehyde (OPA)
-
Mix a specific volume of the supernatant with an OPA derivatizing solution. The derivatizing solution typically contains OPA, a thiol (like 2-mercaptoethanol), and a buffer (e.g., borate buffer).
-
Allow the reaction to proceed for a defined time at room temperature to form a fluorescent derivative.
5.1.3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of a phosphate buffer and methanol. The pH of the mobile phase is critical for the separation of GABA.[12]
-
Flow Rate: Typically around 1 mL/min.
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the OPA-GABA derivative.
-
Quantification: Compare the peak area of the GABA derivative in the sample to a standard curve of known GABA concentrations.
In Vivo Measurement of GABA Levels using Magnetic Resonance Spectroscopy (MRS)
This protocol provides a general workflow for in vivo GABA measurement in rodents.
5.2.1. Animal Preparation
-
Anesthetize the animal (e.g., with isoflurane or urethane).
-
Secure the animal in a stereotaxic frame compatible with the MRS scanner.
-
Monitor physiological parameters (e.g., respiration, temperature) throughout the experiment.
5.2.2. MRS Data Acquisition
-
Scanner: A high-field MRI scanner (e.g., 7T or higher) is typically used for better spectral resolution.
-
Localization: Use a localization sequence (e.g., PRESS or STEAM) to define a specific volume of interest (VOI) in the brain region of interest.
-
Editing Sequence: Employ a J-editing sequence, such as MEGA-PRESS, to resolve the GABA signal from overlapping resonances of more abundant metabolites.
-
Data Acquisition Parameters: Set appropriate repetition time (TR), echo time (TE), and number of averages to ensure adequate signal-to-noise ratio.
5.2.3. Data Processing and Quantification
-
Use specialized software (e.g., LCModel, Gannet) to process the raw MRS data.
-
The software performs spectral fitting to separate the GABA peak from the background and other metabolites.
-
Quantify the GABA concentration relative to an internal reference standard, such as water or creatine.
GABA-Transaminase (GABA-T) Activity Assay
This spectrophotometric assay measures the activity of GABA-T in brain tissue homogenates.
5.3.1. Preparation of Brain Homogenate
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
5.3.2. Assay Procedure
-
The assay is typically a coupled enzyme reaction. The transamination of GABA by GABA-T produces succinic semialdehyde.
-
Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, which is reduced to NADPH.
-
The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
The reaction mixture typically contains the brain homogenate, GABA, α-ketoglutarate, NADP+, and SSADH in a suitable buffer.
-
To measure the effect of phenelzine, the brain homogenate is pre-incubated with various concentrations of phenelzine before initiating the reaction.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.
Caption: The GABAergic Synapse.
Caption: Phenelzine's Mechanism of Action on GABA Metabolism.
References
- 1. akjournals.com [akjournals.com]
- 2. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ISMRM19 Posters - MR Spectroscopy [ismrm.org]
- 6. MRS-measured glutamate versus GABA reflects excitatory versus inhibitory neural activities in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmrservice.com [bmrservice.com]
Phenelzine Sulfate: A Multifaceted Agent with Neuroprotective and Regenerative Properties
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract: Phenelzine (PLZ) is a non-selective, irreversible monoamine oxidase (MAO) inhibitor traditionally prescribed for atypical depression and anxiety disorders.[1][2] Beyond its established psychiatric applications, a substantial body of preclinical evidence reveals its potent neuroprotective and potential neuroregenerative properties. These effects are not solely attributable to MAO inhibition but stem from a multifaceted pharmacological profile that includes the modulation of neurotransmitter systems, sequestration of neurotoxic aldehydes, and antioxidant actions.[1][3] This technical guide provides an in-depth review of the mechanisms, key experimental data, and methodologies that underscore the therapeutic potential of phenelzine sulfate in the context of acute central nervous system (CNS) injury and neurodegenerative disease.
Core Neuroprotective Mechanisms
Phenelzine's neuroprotective capacity is derived from several synergistic mechanisms of action. Unlike more selective compounds, its broad activity addresses multiple pathological cascades simultaneously, making it a compelling candidate for complex neurological insults.
Monoamine Oxidase (MAO) Inhibition
As a non-selective inhibitor of both MAO-A and MAO-B, phenelzine elevates the synaptic concentrations of serotonin, norepinephrine, and dopamine.[4][5] This is its primary antidepressant mechanism. However, MAO inhibition also confers neuroprotection by reducing the byproducts of monoamine metabolism. The catalytic cycle of MAO produces hydrogen peroxide (H₂O₂), ammonia, and aldehydes, all of which contribute to oxidative stress in the CNS.[1] By inhibiting MAO, phenelzine reduces the generation of these reactive species, thereby mitigating a key source of neuronal damage.[1]
Inhibition of GABA-Transaminase (GABA-T)
Phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), are potent inhibitors of γ-aminobutyric acid transaminase (GABA-T).[1][6] This enzyme is responsible for the catabolism of the principal inhibitory neurotransmitter, GABA.[7] Inhibition of GABA-T leads to a significant and sustained elevation of brain GABA levels.[6][8] In the context of CNS injury, such as stroke or trauma, excessive glutamate release leads to excitotoxicity. By increasing inhibitory tone, phenelzine helps to counterbalance this excitotoxicity, reducing neuronal death.[1][9] Studies in rats show that phenelzine is a more potent inhibitor of GABA-T than the marketed anticonvulsant vigabatrin.[1]
Sequestration of Reactive Carbonyls (Aldehyde Scavenging)
A critical mechanism, independent of enzyme inhibition, is phenelzine's ability to directly scavenge toxic reactive aldehydes.[10][11] Following CNS trauma or ischemia, lipid peroxidation of cell membranes generates highly neurotoxic carbonyls, such as 4-hydroxynonenal (4-HNE) and acrolein.[11][12] These aldehydes form adducts with cellular proteins and mitochondria, leading to mitochondrial dysfunction, loss of ionic homeostasis, and neuronal death.[10][12] The hydrazine group in phenelzine's structure reacts with and neutralizes these aldehydes, preventing their damaging downstream effects.[10] This has been demonstrated to preserve mitochondrial function and reduce oxidative damage in models of traumatic brain injury (TBI).[10][12]
Role of the Active Metabolite, β-phenylethylidenehydrazine (PEH)
Phenelzine is metabolized by MAO to PEH.[1] While PEH is only a weak MAO inhibitor, it is a strong GABA-T inhibitor and an effective aldehyde scavenger, contributing significantly to the overall neuroprotective profile of the parent drug.[1][13] This metabolic conversion underscores the compound's multifaceted nature.
Visualization of Core Mechanisms and Workflows
The following diagrams illustrate the key pathways and experimental processes discussed.
Caption: Multifaceted neuroprotective mechanisms of phenelzine.
Caption: Typical experimental workflow for evaluating phenelzine in a TBI model.
Quantitative Data from Preclinical Models
Phenelzine has demonstrated significant efficacy in various animal models of CNS injury. The data below summarizes key quantitative findings.
| Model/Condition | Animal Model | Phenelzine Dose/Concentration | Key Quantitative Finding | Reference |
| Traumatic Brain Injury (TBI) | Sprague-Dawley Rat | 10 mg/kg s.c. (single dose) | Increased spared cortical tissue volume to 97% at 14 days post-injury, compared to 86% in vehicle-treated animals. | [14] |
| TBI (Mitochondrial Function) | Sprague-Dawley Rat | 10 mg/kg s.c. (15 min post-TBI) | Attenuated a 30% reduction in the mitochondrial respiratory control ratio (RCR) observed in vehicle-treated rats at 72h post-injury. | [12] |
| TBI (Oxidative Damage) | Sprague-Dawley Rat | 10 and 30 µM (in vitro) | Significantly ameliorated the accumulation of 4-HNE and acrolein adducts on isolated brain mitochondria. | [10][12] |
| Global Ischemic Stroke | Gerbil | 15 mg/kg i.p. (3h post-reperfusion) | Attenuated neuronal loss in the CA1 region of the hippocampus. | [9][13] |
| GABA-T Inhibition | Rat | 15 mg/kg i.p. | GABA-T activity was still inhibited by 23% at 24 hours post-administration. | [6] |
Key Experimental Methodologies
The following protocols are representative of the studies establishing phenelzine's neuroprotective effects.
Traumatic Brain Injury Model and Drug Administration
-
Model: Controlled Cortical Impact (CCI) injury in adult male Sprague-Dawley rats is a commonly used model.[11][15] A severe injury is induced, for example, by a 2.2 mm cortical depression.[11]
-
Drug Preparation: this compound salt is dissolved in 0.9% saline for injection.[11]
-
Administration: A single subcutaneous (s.c.) dose of 10 mg/kg is typically administered 15 minutes post-CCI.[14] Other paradigms involve multiple doses, such as a 10 mg/kg dose at 15 minutes followed by a 5 mg/kg maintenance dose at 8 or 12 hours post-injury.[11][15]
Assessment of Mitochondrial Function
-
Isolation: Cortical mitochondria are harvested from the injury epicenter and surrounding tissue at specified time points (e.g., 72 hours post-TBI).[12] Ficoll-purified samples are often used.[14]
-
Respiration Analysis: Mitochondrial respiration rates (e.g., State II, State III, State IV) and the Respiratory Control Ratio (RCR) are measured using a Clarke-type oxygen electrode with substrates such as glutamate/malate and ADP.[14] A decline in RCR indicates mitochondrial dysfunction.[12]
Measurement of Oxidative Damage
-
Technique: Western blot analysis is used to quantify the accumulation of reactive aldehyde protein adducts.[12]
-
Procedure: Isolated mitochondrial proteins are separated via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for 4-HNE or acrolein adducts.[12] The resulting bands are quantified to assess the level of oxidative damage.
Histological Analysis of Neuroprotection
-
Tissue Preparation: At a terminal time point (e.g., 14 days post-injury), animals are euthanized, and brains are perfusion-fixed.[14] The brains are then sectioned and stained (e.g., with cresyl violet).
-
Quantification: The volume of the remaining cortical tissue in the injured hemisphere is measured and compared to the contralateral, uninjured hemisphere to calculate the percentage of tissue sparing. An increase in spared tissue indicates a neuroprotective effect.[14]
Regenerative Properties and Future Directions
While the bulk of the research has focused on neuroprotection (i.e., preserving existing neurons), some evidence points toward potential regenerative properties. By increasing levels of monoamines and potentially modulating neurotrophic factors like brain-derived neurotrophic factor (BDNF), phenelzine may contribute to a microenvironment more conducive to repair and plasticity.[1][9] For instance, in a mouse model of multiple sclerosis, phenelzine improved functional outcomes.[9] In vitro studies on stroke models showed that phenelzine treatment increased the expression of protective proteins like neurotrophic factor NTF-3, IL-10, and TGF-β1.[16]
The primary challenge for the clinical translation of phenelzine for neurological indications is its side-effect profile, including the risk of hypertensive crisis with tyramine-containing foods, which necessitates dietary restrictions.[1] However, its multifaceted efficacy in preclinical models provides a powerful proof-of-concept.
Future research should focus on:
-
Derivative Development: Designing new compounds that retain the aldehyde-scavenging and GABA-T inhibitory properties of phenelzine while possessing a more favorable safety profile.
-
Combination Therapies: Investigating phenelzine as an adjunct therapy in acute CNS injury to tackle multiple injury mechanisms simultaneously.
-
Biomarker Discovery: Identifying biomarkers to track the aldehyde scavenging and mitochondrial protective effects of phenelzine in clinical settings.
References
- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Transaminase Inhibitors [thetinman.org]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 10. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Phenelzine Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenelzine mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of phenelzine administration on synaptic and non-synaptic cortical mitochondrial function and lipid peroxidation-mediated oxidative damage following TBI in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Network-based drug repurposing for potential stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenelzine: An Old Drug That May Hold Clues to The Development of New Neuroprotective Agents [hero.epa.gov]
Phenelzine Sulfate in the Study of Atypical Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical depression is a distinct subtype of major depressive disorder characterized by mood reactivity, increased appetite or weight gain, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity.[1][2] Unlike melancholic depression, atypical depression often shows a preferential response to monoamine oxidase inhibitors (MAOIs) over tricyclic antidepressants.[3][4][5][6][7][8] Phenelzine sulfate, a non-selective, irreversible MAOI, has long been considered a gold-standard treatment for this condition, making it a crucial tool for researchers and drug development professionals studying the neurobiology of atypical depression and developing novel therapeutics.[4][9]
This in-depth technical guide provides a comprehensive overview of the use of this compound in preclinical models of atypical depression. It details the compound's mechanisms of action, summarizes key quantitative data from relevant studies, provides detailed experimental protocols, and visualizes the core signaling pathways involved.
Mechanisms of Action of this compound
Phenelzine's therapeutic effects in atypical depression are attributed to its dual mechanism of action, impacting both monoaminergic and GABAergic systems.
Primary Mechanism: Monoamine Oxidase (MAO) Inhibition
Phenelzine is a potent, non-selective, and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[10][11][12] These enzymes are responsible for the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[11][13] By irreversibly binding to and inactivating MAO, phenelzine leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[11][13] This elevation of 5-HT, NE, and DA is believed to be the primary driver of its antidepressant effects.[14][15]
Secondary Mechanism: Gamma-Aminobutyric Acid (GABA) Transaminase Inhibition
In addition to its effects on MAO, phenelzine and its metabolites also inhibit GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[13][16][17] This inhibition leads to a significant elevation of GABA levels in the brain.[11][16][17] The anxiolytic properties of phenelzine, which are particularly relevant in atypical depression with its high comorbidity with anxiety disorders, are thought to be mediated, at least in part, by this increase in GABAergic activity.[1][12]
Preclinical Research Data
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound.
Table 1: Dose-Response Effects of Phenelzine on Neurotransmitter Levels and Enzyme Inhibition in Rodents
| Species | Dose | Route | Duration | Brain Region | Analyte | Percent Change from Control | Citation(s) |
| Rat | 15 mg/kg | i.p. | 1-24 hours | Whole Brain | GABA | Significant elevation at all time points | [11] |
| Rat | 15 mg/kg | i.p. | 1-8 hours | Whole Brain | GABA-T Inhibition | Remained relatively constant | [17] |
| Rat | 15 mg/kg | i.p. | 24 hours | Whole Brain | GABA-T Inhibition | 23% | [17] |
| Rat | 1-2 mg/kg | s.c. | Acute | Striatum, Hypothalamus, Hippocampus, Frontal Cortex | DA, 5-HT, NE | Increased | [2] |
| Rat | 0.25-2 mg/kg/day | s.c. (minipump) | 13 days | Striatum, Hypothalamus, Hippocampus, Frontal Cortex | DA, 5-HT, NE | Increased | [2] |
| Mouse | 10 and 30 mg/kg | i.p. | 14 days | Whole Brain | 5-HT | Dramatic increase | [18] |
| Mouse | 10 and 30 mg/kg | i.p. | 14 days | Whole Brain | DA, NE | Slight increase | [18] |
Table 2: Behavioral Outcomes of Phenelzine in Animal Models of Depression
| Animal Model | Species | Phenelzine Dose | Behavioral Test | Key Finding | Citation(s) |
| Male C57BL/6 Mice | 25 mg/kg/day for 3 weeks | Forced Swim Test | Decreased immobility | [10][19] | |
| Swiss Mice | 10 and 30 mg/kg for 14 days | Mouse Defense Test Battery | Reduced avoidance distance (anti-panic like) | [18] | |
| Swiss Mice | 10 and 30 mg/kg for 14 days | Mouse Defense Test Battery | Increased risk assessment (anxiolytic-like) | [18] |
Table 3: Clinical Efficacy of Phenelzine in Atypical Depression
| Study Design | Comparison Groups | Duration | Response Rate (Phenelzine) | Response Rate (Comparator) | Citation(s) |
| Double-blind, placebo-controlled | Phenelzine, Imipramine, Placebo | 6 weeks | 67% | Imipramine: 43%, Placebo: 29% | [9] |
| Double-blind, placebo-controlled | Phenelzine, Imipramine, Placebo | 6 weeks | 71% | Imipramine: 50%, Placebo: 28% | [20] |
| Double-blind, placebo-controlled | Phenelzine, Cognitive Therapy, Placebo | 10 weeks | 58% | Cognitive Therapy: 58%, Placebo: 28% | [5] |
| Double-blind, placebo-controlled | Phenelzine, Imipramine, Placebo | 6 months (maintenance) | 23% (recurrence) | Phenelzine to Placebo: 87% (recurrence) | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for studying the effects of phenelzine and other compounds in models of atypical depression.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15-20 cm).[21][22]
-
Procedure:
-
Individually place each mouse into the cylinder of water for a 6-minute session.[21]
-
The session is typically not preceded by a pre-test swim on the previous day for mice.
-
A video camera can be used to record the session for later analysis.
-
After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[12]
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[12]
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Sucrose Preference Test (SPT)
The Sucrose Preference Test is used to assess anhedonia, a core symptom of depression, in rodents.[23]
-
Apparatus: Two identical drinking bottles per cage.
-
Procedure:
-
Habituation: For 48 hours, present mice with two bottles containing a 1% sucrose solution.
-
Baseline: For 24-48 hours, present mice with one bottle of 1% sucrose solution and one bottle of water. The position of the bottles should be switched every 12 hours to avoid place preference.
-
Deprivation: Before the test, mice are typically deprived of water and food for a period (e.g., 12-24 hours) to ensure avid drinking.
-
Test: Present the mice with pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a defined period (e.g., 1-2 hours).
-
-
Data Analysis:
-
Measure the consumption of each liquid by weighing the bottles before and after the test period.
-
Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100
-
A decrease in sucrose preference is indicative of anhedonic-like behavior. Antidepressant treatment is expected to reverse this deficit.
-
Chronic Mild Stress (CMS) Model
The Chronic Mild Stress model is a well-validated paradigm for inducing a depressive-like phenotype in rodents, including anhedonia.[24][25][26]
-
Procedure:
-
For a period of several weeks (e.g., 2-8 weeks), expose animals to a series of mild, unpredictable stressors.
-
Stressors can include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (100-200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
White noise
-
-
The stressors are applied randomly and continuously throughout the stress period.
-
-
Assessment:
-
The primary outcome measure is typically a reduction in sucrose preference, as measured by the SPT.
-
Other behavioral tests, such as the FST, can also be used to assess the depressive-like state.
-
Chronic administration of an antidepressant, such as phenelzine, is expected to reverse the CMS-induced behavioral deficits.
-
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity
Phenelzine has been shown to modulate HPA axis activity, which is often dysregulated in depression.
-
Procedure:
-
Administer phenelzine (e.g., 25 mg/kg, i.p.) or vehicle daily for a chronic period (e.g., 3 weeks).
-
Collect blood samples at different time points (e.g., circadian nadir, post-restraint stress) for hormone analysis.
-
Measure plasma corticosterone and ACTH levels using appropriate immunoassays.
-
For more detailed mechanistic studies, adrenalectomy (ADX) with or without corticosterone replacement can be performed to assess glucocorticoid feedback.
-
-
Data Analysis:
-
Compare hormone levels between phenelzine- and vehicle-treated groups under basal and stressed conditions.
-
In ADX models, assess the effect of phenelzine on ACTH in the presence and absence of corticosterone to determine its impact on glucocorticoid feedback.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by phenelzine and a typical experimental workflow for its preclinical evaluation.
Caption: Phenelzine's primary mechanism of action: MAO inhibition.
Caption: Phenelzine's secondary mechanism of action: GABA-T inhibition.
Caption: Experimental workflow for preclinical evaluation of phenelzine.
Conclusion
This compound remains an invaluable pharmacological tool for the investigation of atypical depression. Its well-characterized dual mechanism of action, involving the potentiation of both monoaminergic and GABAergic neurotransmission, provides a robust platform for dissecting the neurobiological underpinnings of this disorder. The preclinical models and experimental protocols detailed in this guide offer a framework for researchers to further explore the therapeutic potential of novel compounds targeting these pathways. By leveraging the extensive historical data on phenelzine and employing rigorous, well-defined experimental designs, the scientific community can continue to advance our understanding and treatment of atypical depression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of acute and chronic phenelzine on regional monoamine metabolism in rats and its potentiation by deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Treatment of atypical depression with cognitive therapy or phenelzine: a double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical depression, panic attacks, and response to imipramine and phenelzine. A replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging [frontiersin.org]
- 8. Phenelzine versus imipramine in the treatment of probable atypical depression: defining syndrome boundaries of selective MAOI responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenelzine v imipramine in atypical depression. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic treatment with the monoamine oxidase inhibitor phenelzine increases hypothalamic-pituitary-adrenocortical activity in male C57BL/6 mice: relevance to atypical depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the antidepressant phenelzine on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GABA Transaminase Inhibitors [thetinman.org]
- 17. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Phenelzine Sulfate's Impact on the Glutamate-GABA Balance in the Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate mechanisms by which phenelzine sulfate, a monoamine oxidase inhibitor (MAOI), modulates the delicate balance between the primary excitatory and inhibitory neurotransmitters in the brain: glutamate and gamma-aminobutyric acid (GABA). This document synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Executive Summary
This compound exerts a significant influence on the glutamate-GABA system through a multi-faceted mechanism of action. Primarily known for its irreversible inhibition of monoamine oxidase (MAO), phenelzine also directly and indirectly modulates the synthesis and degradation of GABA. A key metabolite of phenelzine, phenylethylidenehydrazine (PEH), is a potent inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for GABA catabolism. This inhibition leads to a significant elevation of GABA levels in various brain regions. Concurrently, phenelzine has been shown to attenuate glutamate neurotransmission by reducing the glutamate-glutamine cycling flux between neurons and astrocytes. This dual action of enhancing inhibitory tone and dampening excitatory transmission underscores the complex neuropharmacological profile of phenelzine and may contribute to its therapeutic effects in mood and anxiety disorders.
Core Mechanisms of Action
Phenelzine's influence on the glutamate-GABA balance is not a direct receptor-ligand interaction but rather a modulation of the enzymatic machinery that governs the lifecycle of these neurotransmitters.
2.1 Inhibition of GABA-Transaminase (GABA-T): The most significant impact of phenelzine on the GABA system is the inhibition of GABA-T. While phenelzine itself is a weak inhibitor, its metabolite, phenylethylidenehydrazine (PEH), potently and irreversibly inhibits GABA-T.[1] This inhibition leads to a marked and sustained increase in brain GABA concentrations.[2][3]
2.2 Inhibition of Monoamine Oxidase (MAO): As a non-selective, irreversible MAO inhibitor, phenelzine increases the synaptic availability of monoamine neurotransmitters.[4][5] This action is crucial as MAO-B is involved in the metabolic pathway that can lead to the formation of PEH from phenelzine, suggesting that the MAO-inhibitory properties of phenelzine are linked to its GABA-elevating effects.[6]
2.3 Attenuation of Glutamate-Glutamine Cycling: Phenelzine has been demonstrated to reduce the rate of the glutamate-glutamine cycle between neurons and glial cells.[7] This cycle is essential for replenishing the neurotransmitter pool of glutamate. By slowing this cycle, phenelzine effectively dampens the overall excitatory tone in the brain.
2.4 Effects on Glutamate and Glutamine Levels: In line with its impact on the glutamate-glutamine cycle, phenelzine administration has been associated with a decrease in brain glutamine levels.[8]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of phenelzine on GABA levels and glutamate-glutamine cycling.
Table 1: Effects of Phenelzine on GABA Levels in Rat Brain
| Brain Region | Phenelzine Dose | Time Point | Change in GABA Levels | Reference |
| Whole Brain | 15 mg/kg i.p. | 1, 2, 4, 8, 16, 24 h | Significant elevation at all time points | [2] |
| Whole Brain | 15 mg/kg i.p. | Not specified | > 2-fold increase | [9] |
| Frontal Cortex | 15 mg/kg i.p. | Not specified | Elevated | [10] |
| Hippocampus | Not specified | Not specified | Increased | [11] |
| Caudate-Putamen | 15 or 30 mg/kg | Not specified | Increased extracellular levels | [3] |
| Nucleus Accumbens | 15 or 30 mg/kg | Not specified | Increased extracellular levels | [3] |
Table 2: Effects of Phenelzine on Glutamate-Glutamine Cycling in Rat Brain
| Brain Region | Phenelzine Dose | Parameter | Control Value (μmol/g/min) | Phenelzine-Treated Value (μmol/g/min) | Reference |
| Cortex | 10 mg/kg i.p. | Glutamate-Glutamine Cycling Flux | 0.16 ± 0.04 | 0.10 ± 0.03 | [7] |
| Cortex | 10 mg/kg i.p. | GABA Synthesis Flux | 0.07 ± 0.02 | 0.06 ± 0.02 | [7] |
| Cortex | 10 mg/kg i.p. | Tricarboxylic Acid (TCA) Cycle Flux | 0.50 ± 0.05 | 0.46 ± 0.05 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the cited literature.
4.1 Phenelzine's Metabolic Pathway and its Impact on GABA
4.2 The Glutamate-GABA-Glutamine Cycle
4.3 Experimental Workflow for Neurotransmitter Analysis
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature. These protocols are intended to provide a foundational understanding for researchers.
5.1 Measurement of GABA and Glutamate Levels by HPLC
Objective: To quantify the concentrations of GABA and glutamate in brain tissue homogenates or microdialysates.
Principle: This method involves the separation of amino acids by high-performance liquid chromatography (HPLC) followed by their detection, often after a derivatization step to enhance sensitivity. Electrochemical detection (ECD) or fluorescence detection are commonly employed.[7][12][13]
Protocol Outline:
-
Sample Collection:
-
For tissue homogenates: Rapidly dissect the brain region of interest, weigh, and homogenize in a suitable buffer (e.g., ice-cold perchloric acid) to precipitate proteins. Centrifuge and collect the supernatant.
-
For microdialysis: Collect dialysate samples from a probe implanted in the target brain region of a freely moving animal.[8]
-
-
Derivatization:
-
A pre-column derivatization step is typically required as GABA and glutamate are not natively electroactive or fluorescent.
-
A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or sulfite.[12][14] This reaction forms a fluorescent and/or electroactive isoindole derivative.
-
-
HPLC Separation:
-
Detection:
-
Electrochemical Detection (ECD): Apply a potential to a working electrode to oxidize or reduce the derivatized amino acids, generating a current that is proportional to the concentration.
-
Fluorescence Detection: Excite the derivatized sample at a specific wavelength and measure the emitted light at another wavelength.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GABA and glutamate.
-
Compare the peak areas or heights from the samples to the standard curve to determine the concentrations.
-
5.2 Measurement of Glutamate-Glutamine Cycling by in vivo 1H[13C] Magnetic Resonance Spectroscopy (MRS)
Objective: To non-invasively measure the rate of the glutamate-glutamine cycle in the living brain.
Principle: This technique involves the administration of a 13C-labeled substrate, typically [1,6-13C2]glucose. As the labeled glucose is metabolized, the 13C label is incorporated into the carbon backbones of glutamate and glutamine. By monitoring the time course of 13C enrichment in specific carbon positions of these molecules using MRS, the flux through the glutamate-glutamine cycle can be calculated using a metabolic model.[7][10][15]
Protocol Outline:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in an MRS-compatible stereotaxic frame.
-
Probe Placement: Position a surface coil over the brain region of interest.
-
Infusion of 13C-labeled Substrate: Administer a continuous intravenous infusion of [1,6-13C2]glucose.
-
MRS Data Acquisition: Acquire a series of 1H-[13C] MRS spectra over time to monitor the incorporation of the 13C label into glutamate and glutamine.
-
Data Analysis:
-
Process the MRS data to quantify the peak areas of the 13C-labeled glutamate and glutamine.
-
Fit the time-course data to a metabolic model that describes the kinetics of the glutamate-glutamine cycle. This model typically includes parameters for the tricarboxylic acid (TCA) cycle rate and the rate of glutamate-glutamine cycling.
-
The output of the model provides the flux rates in units such as μmol/g/min.[7]
-
5.3 GABA-Transaminase (GABA-T) Activity Assay
Objective: To measure the enzymatic activity of GABA-T in brain tissue homogenates.
Principle: A common method is a radiochemical assay that measures the conversion of a radiolabeled substrate to a product.
Protocol Outline:
-
Tissue Preparation: Homogenize the brain tissue in a suitable buffer and centrifuge to obtain a supernatant containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, a radiolabeled substrate (e.g., [14C]GABA), and the co-substrate α-ketoglutarate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction, for example, by adding acid.
-
Separation of Product: Separate the radiolabeled product (e.g., [14C]succinic semialdehyde or a downstream metabolite) from the unreacted substrate using techniques like ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
Conclusion
This compound's impact on the glutamate-GABA balance is a complex interplay of direct and indirect actions on key metabolic enzymes. The elevation of brain GABA levels, primarily through the inhibition of GABA-T by its metabolite PEH, coupled with the attenuation of the glutamate-glutamine cycle, results in a net shift towards inhibitory neurotransmission. This comprehensive understanding of phenelzine's neurochemical profile provides a crucial foundation for researchers and drug development professionals exploring novel therapeutic strategies for neuropsychiatric disorders characterized by an imbalance in excitatory and inhibitory signaling. Further research into the specific kinetics of enzyme inhibition and the long-term adaptive changes in the glutamate and GABA systems following chronic phenelzine administration will continue to refine our understanding of this multifaceted drug.
References
- 1. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antidepressant phenelzine on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antidepressant/antipanic drug phenelzine and its putative metabolite phenylethylidenehydrazine on extracellular gamma-aminobutyric acid levels in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evidence for reduced cortical glutamate-glutamine cycling in rats treated with the antidepressant/antipanic drug phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the MAO inhibitor phenelzine on glutamine and GABA concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amuzainc.com [amuzainc.com]
- 13. researchgate.net [researchgate.net]
- 14. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo (13)C NMR measurement of neurotransmitter glutamate cycling, anaplerosis and TCA cycle flux in rat brain during - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilization of Phenelzine Sulfate to Mitigate Depressive-Like Phenotypes in Rodent Models
Introduction
It is critical to clarify that phenelzine sulfate, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), is a potent antidepressant.[1][2][3][4] Therefore, it is scientifically established to alleviate, not induce, depressive-like symptoms in rodent models of depression. This document provides comprehensive protocols for the administration of this compound to elicit an antidepressant-like response in rodents, making it a valuable tool for researchers studying the mechanisms of antidepressant action or validating new antidepressant compounds. Phenelzine functions by inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2] This inhibition prevents the breakdown of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft.[4] This elevation in neurotransmitter levels is believed to be the primary mechanism behind its antidepressant effects. Additionally, phenelzine has been shown to increase brain levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anxiolytic properties.[1][5][6]
Applications
-
Positive Control in Antidepressant Screening: Phenelzine can be used as a positive control to validate the sensitivity of behavioral assays designed to screen for novel antidepressant compounds.
-
Mechanistic Studies: Researchers can utilize phenelzine to investigate the neurobiological underpinnings of antidepressant response and the role of monoamine oxidase in depressive disorders.
-
Validation of Animal Models: The administration of phenelzine can help to confirm that an animal model of depression is responsive to established antidepressant treatment.
Experimental Protocols
This compound Administration for Antidepressant-Like Effects
This protocol describes the preparation and administration of this compound to rodents to achieve an antidepressant-like response, which can be assessed using various behavioral tests.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Syringes and needles (appropriate for the route of administration)
-
Rodent scale
Procedure:
-
Preparation of Phenelzine Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Dissolve the this compound powder in sterile saline solution. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of saline.
-
Vortex the solution until the this compound is completely dissolved. Prepare the solution fresh daily.
-
-
Dosing and Administration:
-
Dosage: The effective dose of phenelzine can vary depending on the rodent species, strain, and the specific behavioral test being used. A common dose range for producing antidepressant-like effects in rats and mice is 10-30 mg/kg.[7] For example, a study in rats demonstrated anxiolytic effects at a dose of 15 mg/kg.[5] Another study in mice used a dose of 25 mg/kg daily for 3 weeks to confirm antidepressant efficacy.[8]
-
Route of Administration: The most common route of administration is intraperitoneal (i.p.) injection. Subcutaneous (s.c.) injection is also a viable option.[9]
-
Frequency and Duration: Phenelzine can be administered acutely (a single injection) or chronically (daily injections over a period of weeks). Chronic administration, typically for 14 to 21 days, is often required to observe robust antidepressant-like effects.[7][10]
-
Behavioral Assessment Protocols
The efficacy of phenelzine in reducing depressive-like behaviors can be quantified using well-established behavioral paradigms.
1. Forced Swim Test (FST)
The FST is a widely used test to assess behavioral despair, a core feature of depressive-like phenotypes in rodents.[11][12][13][14] Antidepressant treatment, including with phenelzine, is expected to decrease immobility time.[10]
Materials:
-
Cylindrical container (e.g., 30 cm height x 20 cm diameter for mice)[11]
-
Water (25 ± 1°C)
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Timer
Procedure:
-
Fill the cylindrical container with water to a depth that prevents the rodent from touching the bottom with its tail or paws (e.g., 15 cm for mice).[11]
-
Gently place the animal into the water.
-
Record the duration of immobility during the last 4 minutes of the test.[11][15] Immobility is defined as the cessation of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.
-
At the end of the test, remove the animal, dry it with a towel, and return it to its home cage.
2. Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, the inability to experience pleasure, which is another key symptom of depression.[16][17][18] An increase in sucrose preference following phenelzine treatment indicates an antidepressant-like effect.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution (w/v) in water
-
Tap water
-
Rodent scale
Procedure:
-
Habituation: For 48 hours, habituate the animals to the presence of two bottles in their home cage, both containing tap water.
-
Baseline Measurement: Replace one of the water bottles with a bottle containing a 1% sucrose solution. The position of the sucrose bottle should be counterbalanced across cages.
-
Measure the consumption from each bottle over a 24-hour period by weighing the bottles before and after.
-
Treatment and Testing: Administer phenelzine or vehicle as described in the administration protocol. Continue to measure water and sucrose consumption daily.
-
Calculation of Sucrose Preference:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100
-
Data Presentation
Table 1: Representative Effects of Phenelzine on Depressive-Like Behaviors in Rodents
| Species/Strain | Phenelzine Dose | Administration | Behavioral Test | Outcome | Reference |
| Male C57BL/6 Mice | 25 mg/kg, i.p. | Chronic (3 weeks) | Forced Swim Test | Decreased immobility time | [8][10] |
| Swiss Mice | 10 and 30 mg/kg, i.p. | Chronic (14 days) | Mouse Defense Test Battery | Reduced avoidance distance (anti-panic-like effect) | [7] |
| Sprague-Dawley Rats | 15 mg/kg | Acute | Elevated Plus-Maze | Anxiolytic effect | [5] |
Visualizations
Caption: Experimental workflow for assessing the antidepressant-like effects of phenelzine in rodents.
Caption: Mechanism of action of phenelzine as a monoamine oxidase inhibitor.
References
- 1. Phenelzine - Wikipedia [en.wikipedia.org]
- 2. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antidepressant phenelzine enhances memory in the double Y-maze and increases GABA levels in the hippocampus and frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of acute and chronic phenelzine on regional monoamine metabolism in rats and its potentiation by deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic treatment with the monoamine oxidase inhibitor phenelzine increases hypothalamic-pituitary-adrenocortical activity in male C57BL/6 mice: relevance to atypical depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - Ace Therapeutics [acetherapeutics.com]
- 18. How Sucrose Preference Is Gained and Lost: An In-Depth Analysis of Drinking Behavior during the Sucrose Preference Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenelzine Sulfate in Preclinical Stroke and Spinal Cord Injury Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of phenelzine sulfate in rodent models of stroke and spinal cord injury (SCI). Phenelzine, a monoamine oxidase (MAO) inhibitor, has demonstrated significant neuroprotective potential beyond its established antidepressant effects. Its multifaceted mechanism of action, which includes the scavenging of toxic aldehydes and modulation of neurotransmitter systems, makes it a compelling candidate for therapeutic development in acute neural injuries.
Application Notes
This compound's neuroprotective effects are attributed to several key mechanisms:
-
Inhibition of Monoamine Oxidase (MAO): As a non-selective, irreversible MAO inhibitor, phenelzine increases the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine by preventing their breakdown.[1][2] This action can have downstream effects on neuronal signaling and resilience. The catalytic cycle of MAO also produces hydrogen peroxide and reactive aldehydes, which contribute to oxidative stress.[1][3] By inhibiting MAO, phenelzine reduces the production of these neurotoxic byproducts.[3][4]
-
Scavenging of Reactive Aldehydes: Following central nervous system (CNS) injury, secondary injury cascades lead to lipid peroxidation and the generation of highly reactive and neurotoxic aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein.[5] These aldehydes form adducts with proteins and nucleic acids, leading to cellular dysfunction and death. Phenelzine, owing to its hydrazine structure, acts as a potent scavenger of these aldehydes, thereby mitigating oxidative damage.[3][4]
-
Modulation of the GABA-Glutamate Balance: Phenelzine and its metabolite, β-phenylethylidenehydrazine (PEH), inhibit GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][6][7] This leads to increased brain GABA levels, which can counteract the excitotoxicity caused by excessive glutamate release during ischemic events, a key feature of stroke and SCI pathophysiology.[6]
-
L1CAM Signaling: In models of spinal cord injury, phenelzine has been shown to upregulate the expression of the neural cell adhesion molecule L1 (L1CAM) and stimulate its associated intracellular signaling cascades.[8] This pathway is crucial for promoting neuronal survival, neuritogenesis, and axonal regrowth.[8]
These combined actions suggest that phenelzine may not only protect neurons from the initial insult but also promote a more favorable environment for subsequent repair and regeneration.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in models of traumatic brain injury (TBI), which shares pathophysiological mechanisms with stroke and SCI, and spinal cord injury.
| Traumatic Brain Injury Model (Rat) | Outcome Measure | Vehicle Control | This compound Treatment | Reference |
| Mitochondrial Respiration (24h post-injury) | Respiratory Control Ratio | Decreased | Significantly Improved | [3] |
| State II Respiration | Decreased | Significantly Improved | [3] | |
| State III Respiration | Decreased | Significantly Improved | [3] | |
| Oxidative Stress Markers (72h post-injury) | 4-HNE Adducts (Mitochondrial) | Increased | Significantly Reduced | [3] |
| Acrolein Adducts (Mitochondrial) | Increased | Significantly Reduced | [3] | |
| Histological Outcome | Cortical Tissue Sparing | 86% | 97% | [3] |
| Spinal Cord Injury Model (Mouse) | Outcome Measure | Vehicle Control | This compound Treatment | Reference |
| Functional Recovery (4-5 weeks post-injury) | Hindlimb Function (BMS Score) | Impaired | Significantly Improved | [2][5][8][9][10] |
| Histological Outcome (4-5 weeks post-injury) | Astrogliosis | Pronounced | Reduced | [8] |
| Axonal Regrowth/Sprouting | Limited | Promoted | [8] | |
| Inflammatory Response (Acute phase) | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Elevated | Decreased | [8] |
Experimental Protocols
Rodent Model of Traumatic Brain Injury (Controlled Cortical Impact)
This protocol is adapted from studies on TBI in rats and can be modified for stroke and SCI models.
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats (300-350 g).
-
Injury Induction: Controlled Cortical Impact (CCI) device. A craniotomy is performed over the desired cortical region, and the impactor tip is used to induce a standardized level of injury.
2. This compound Preparation and Administration:
-
Preparation: Prepare this compound fresh daily by dissolving in 0.9% saline.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing Regimen:
-
Initial Dose: 10 mg/kg administered 15 minutes post-injury.
-
Maintenance Dose: 5 mg/kg administered 12 hours post-injury, and then every 12 hours for the duration of the experiment.
-
3. Key Experimental Readouts:
-
Mitochondrial Function: Isolate mitochondria from brain tissue at various time points (e.g., 24 and 72 hours post-injury) and assess respiratory function using an oxygen electrode (e.g., Oroboros O2k).
-
Oxidative Stress Markers: Quantify levels of 4-HNE and acrolein protein adducts in brain tissue lysates or mitochondrial fractions using Western blotting or ELISA.
-
Histology: Perform histological staining (e.g., H&E, Nissl) on brain sections to assess lesion volume and neuronal survival.
Rodent Model of Spinal Cord Injury (Thoracic Compression)
This protocol is based on a study using a mouse model of SCI.
1. Animal Model:
-
Species: Adult mice.
-
Injury Induction: Severe thoracic compression injury. This is typically achieved using a forceps or a weight-drop device at a specific thoracic level (e.g., T9-T10).
2. This compound Preparation and Administration:
-
Preparation: Prepare this compound fresh daily by dissolving in a suitable vehicle (e.g., sterile saline).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Administer this compound immediately after the injury and then once daily for 6 weeks. The specific dosage should be optimized based on pilot studies.
3. Key Experimental Readouts:
-
Functional Recovery: Assess hindlimb locomotor function weekly using a standardized scale such as the Basso Mouse Scale (BMS).[2][5][9][10]
-
Histology: At the experimental endpoint, perfuse the animals and collect spinal cord tissue. Perform immunohistochemistry to assess astrogliosis (GFAP staining) and axonal regrowth/sprouting (e.g., neurofilament or GAP-43 staining).
-
Molecular Analysis: Use techniques such as Western blotting or qPCR to measure the expression of L1CAM and inflammatory cytokines in the spinal cord tissue.
Mandatory Visualizations
References
- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. attenuation-of-the-effects-of-oxidative-stress-by-the-mao-inhibiting-antidepressant-and-carbonyl-scavenger-phenelzine - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. pure.skku.edu [pure.skku.edu]
- 8. Phenelzine, a small organic compound mimicking the functions of cell adhesion molecule L1, promotes functional recovery after mouse spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomics-Based Target Identification Using Phenelzine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing phenelzine sulfate in conjunction with chemical proteomics strategies to identify its protein targets. This approach is critical for understanding the drug's mechanism of action, identifying potential off-targets, and discovering new therapeutic applications.
Introduction
Phenelzine, a monoamine oxidase inhibitor (MAOI), has a long history in the treatment of depression.[1] Its therapeutic effects are primarily attributed to the irreversible inhibition of monoamine oxidases A and B (MAO-A and MAO-B), leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. However, the full spectrum of its molecular interactions and the contribution of off-target effects to its pharmacological profile remain an area of active investigation.[1][2]
Modern proteomics techniques, particularly activity-based protein profiling (ABPP), have emerged as powerful tools for elucidating the direct and indirect targets of small molecules like phenelzine.[2][3][4] ABPP utilizes chemical probes that mimic the parent drug to covalently label and enrich target proteins from complex biological samples for subsequent identification by mass spectrometry.[2][3] This methodology allows for a proteome-wide assessment of drug-protein interactions in a native cellular context.
This document outlines the principles and provides detailed protocols for using a phenelzine-based clickable probe (PHZyne) for in vivo and in vitro target identification.[2]
Principle of the Method
The core of this methodology lies in the application of a phenelzine-based chemical probe, "PHZyne," which is a structurally similar analog of phenelzine incorporating a "clickable" alkyne handle.[2] This alkyne group allows for the covalent attachment of a reporter tag, such as biotin, via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction.[2]
The general workflow involves treating a biological system (e.g., cells or a mouse model) with PHZyne. The probe's reactive hydrazine group covalently binds to its protein targets.[2][5] Following treatment, proteomes are harvested, and the alkyne-tagged proteins are "clicked" to an azide-biotin tag. The biotinylated proteins are then enriched using streptavidin affinity chromatography. Finally, the enriched proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
To distinguish specific targets from non-specifically enriched proteins, a competition experiment is performed. In this setup, the biological system is pre-treated with the parent drug, this compound, before the addition of the PHZyne probe. Phenelzine will occupy the binding sites of its targets, preventing the subsequent binding of PHZyne.[2] Therefore, proteins that show a significant reduction in enrichment in the competition experiment are considered high-confidence targets of phenelzine.
Experimental Protocols
Protocol 1: In Vivo Target Identification in Mice
This protocol describes the identification of phenelzine targets in mouse tissues using the PHZyne probe.
Materials:
-
This compound (PHZ)
-
PHZyne probe (alkynylated phenelzine)[2]
-
Male C57BL/6J mice
-
Phosphate-buffered saline (PBS)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Biotin-azide tag
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Animal Dosing:
-
For the competition experiment, administer this compound (50 mg/kg, IP) to one group of mice.
-
Four hours post-phenelzine administration, administer the PHZyne probe (50 mg/kg, IP) to both the phenelzine-pretreated group and a control group (no phenelzine pretreatment).
-
A third group receives only the vehicle (e.g., saline) to serve as a negative control.
-
-
Tissue Harvesting and Proteome Extraction:
-
Four hours after PHZyne administration, euthanize the mice and harvest tissues of interest (e.g., brain, liver, heart).[2]
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Clarify the lysates by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add TCEP, TBTA, and biotin-azide.
-
Initiate the click reaction by adding CuSO4.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Enrichment of Probe-Labeled Proteins:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the reaction mixture to the streptavidin beads and incubate for 1.5 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively with PBS containing 0.5% SDS, followed by washes with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins overnight with trypsin.
-
-
LC-MS/MS Analysis:
Protocol 2: In Vitro Target Validation in Cultured Cells
This protocol is for validating the targets identified in vivo using a cell culture model.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids for overexpression of candidate target proteins (e.g., MAOA, MAOB, SCRN3)[2]
-
Transfection reagent
-
DMEM with 10% FBS
-
PHZyne probe
-
This compound
-
Cell lysis buffer
-
Rhodamine-azide
-
SDS-PAGE gels and imaging system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transfect cells with plasmids encoding the wild-type or catalytically inactive mutant versions of the candidate target proteins.[2]
-
-
Probe Labeling and Competition:
-
24-48 hours post-transfection, treat the cells with PHZyne (e.g., 10 µM) for a specified time (e.g., 1 hour).
-
For competition experiments, pre-treat a set of cells with this compound (e.g., 100 µM) for 30 minutes before adding PHZyne.
-
-
Cell Lysis and Click Chemistry:
-
Harvest the cells and lyse them in a suitable buffer.
-
Perform a click chemistry reaction on the lysates using rhodamine-azide to fluorescently label the PHZyne-bound proteins.[2]
-
-
Gel-Based Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.[2]
-
A decrease in the fluorescent band intensity in the phenelzine-competed sample compared to the probe-only sample confirms target engagement.
-
Data Presentation
Quantitative proteomics data should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.
Table 1: In Vivo Target Identification of Phenelzine in Mouse Tissues
| Protein | Gene | Tissue | Enrichment Ratio (Probe/Control) | Competition Ratio (Probe+PHZ/Probe) | Function |
| Monoamine oxidase A | MAOA | Brain | 15.2 | 0.1 | Neurotransmitter degradation[2] |
| Monoamine oxidase B | MAOB | Brain | 12.8 | 0.15 | Neurotransmitter degradation[2] |
| Secernin-3 | SCRN3 | Brain | 8.5 | 0.2 | Unknown, implicated in nociception[2] |
| Aldehyde dehydrogenase 2 | ALDH2 | Liver | 6.3 | 0.3 | Aldehyde metabolism[2] |
| Proline oxidase | PRODH | Kidney | 5.9 | 0.4 | Proline catabolism |
| L-pipecolate oxidase | PIPOX | Liver | 7.1 | 0.25 | Lysine metabolism[2] |
| Quinone oxidoreductase | NQO2 | Brain | 4.5 | 0.5 | Quinone detoxification[5] |
Note: The data presented in this table is illustrative and based on findings from cited literature. Actual values will vary depending on the specific experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for proteomics-based target identification of phenelzine.
Phenelzine Target Engagement and Downstream Signaling
References
- 1. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenelzine-based probes reveal Secernin-3 is involved in thermal nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenelzine-based probes reveal Secernin-3 is involved in thermal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phenelzine Sulfate Administration in Mouse Models of Multiple Sclerosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenelzine sulfate, a non-selective, irreversible monoamine oxidase (MAO) inhibitor, has shown therapeutic potential in preclinical studies using mouse models of multiple sclerosis (MS), primarily Experimental Autoimmune Encephalomyelitis (EAE). These application notes provide a comprehensive overview of the administration of this compound in EAE mouse models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information is intended to guide researchers in designing and executing studies to investigate the neuroprotective and immunomodulatory effects of phenelzine in the context of MS.
Data Presentation
The following tables summarize the quantitative findings from key studies on the effects of this compound in the MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Dosage and Administration | Mean Day of Onset (± SEM) | Peak Mean Clinical Score (± SEM) | Reference |
| EAE + Vehicle | Saline, daily i.p. injection | 13.14 ± 1.03 | ~3.5 | [1][2] |
| EAE + Phenelzine | 10 mg/kg, daily i.p. injection, starting day 7 post-induction | Delayed | Significantly reduced vs. vehicle | [1][2] |
| EAE + Phenelzine | 10 mg/kg, daily i.p. injection, starting at first clinical sign | N/A | Significantly reduced vs. vehicle | [3] |
Table 2: Effect of this compound on Neurotransmitter Levels in the Spinal Cord
| Treatment Group | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) | GABA | Reference |
| Naive (No EAE) | Baseline | Baseline | Baseline | Baseline | [1][3] |
| EAE + Vehicle | Decreased | No significant change | No significant change | Decreased | [1][3] |
| EAE + Phenelzine (Prophylactic) | Normalized to baseline | Increased | Increased | Increased | [1] |
| EAE + Phenelzine (Therapeutic) | Increased 5-HT innervation density | Increased | Increased | Increased | [3] |
Table 3: Effect of this compound on Histopathological and Immunological Markers
| Marker | EAE + Vehicle | EAE + Phenelzine | Reference |
| CD4+ T-cell Infiltration (Spinal Cord) | Increased | No significant difference | [1][3] |
| Microglia/Macrophage Reactivity (Iba1) | Increased | No significant difference | [1][3] |
| Demyelination | Present | No significant difference | [1] |
| Axonal Injury | Present | No significant difference | [1] |
Experimental Protocols
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of a chronic-progressive EAE model.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx) from Bordetella pertussis
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-gauge needles
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA by ensuring the Mycobacterium tuberculosis is well-suspended.
-
In a sterile glass tube, mix equal volumes of the MOG35-55 solution and CFA.
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the upper back. This delivers 200 µg of MOG35-55 per mouse.
-
Administer 200 ng of PTx in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTx Administration (Day 2):
-
Administer a second dose of 200 ng of PTx in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
This compound Administration
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile 1 mL syringes with 27-gauge needles
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL).
-
Prepare the solution fresh daily.
-
-
Administration:
-
Prophylactic Treatment: Begin daily i.p. injections of this compound (e.g., 10 mg/kg) on day 7 post-EAE induction and continue for the duration of the experiment.[1]
-
Therapeutic Treatment: Begin daily i.p. injections of this compound (e.g., 10 mg/kg) upon the first appearance of clinical signs (a score of 1) and continue for the duration of the experiment.[3]
-
The control group should receive daily i.p. injections of an equivalent volume of sterile saline.
-
Immunohistochemistry for Spinal Cord Analysis
Procedure:
-
Tissue Preparation:
-
At the experimental endpoint, perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%) until it sinks.
-
Embed the spinal cord in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20 µm cryosections and mount on slides.
-
-
Immunostaining:
-
Wash sections with PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-CD4 for T-cells, anti-Iba1 for microglia/macrophages) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
HPLC for Neurotransmitter Analysis
Procedure:
-
Sample Preparation:
-
At the experimental endpoint, rapidly dissect the spinal cord and freeze it in liquid nitrogen.
-
Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Filter the supernatant.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase appropriate for the separation of monoamines (e.g., a buffer containing methanol, sodium acetate, EDTA, and an ion-pairing agent).
-
Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.
-
Mandatory Visualizations
Caption: Experimental workflow for phenelzine administration in EAE mice.
Caption: Proposed mechanisms of action of phenelzine in EAE.
References
- 1. The MAO inhibitor phenelzine improves functional outcomes in mice with experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MAO inhibitor phenelzine can improve functional outcomes in mice with established clinical signs in experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Phenelzine Sulfate-Based Behavioral Study in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting a behavioral study in rats to investigate the effects of phenelzine sulfate. This document includes detailed experimental protocols for key behavioral assays, a summary of expected quantitative outcomes, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Phenelzine is a non-selective, irreversible monoamine oxidase (MAO) inhibitor that increases the synaptic levels of several key neurotransmitters, including serotonin, norepinephrine, and dopamine, by preventing their breakdown.[1] It is primarily used as an antidepressant and anxiolytic.[1] Beyond its primary mechanism of MAO inhibition, phenelzine has also been shown to increase brain levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3][4] This multifaceted pharmacological profile makes phenelzine a compound of significant interest in preclinical behavioral research.
This guide details the protocols for three commonly used behavioral tests in rodents to assess antidepressant and anxiolytic-like effects: the Forced Swim Test (FST), the Elevated Plus Maze (EPM), and the Open Field Test (OFT).
Safety Precautions
This compound is a potent pharmacological agent and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[5] All procedures should be conducted in a well-ventilated area.[5]
Mechanism of Action: Signaling Pathways
Phenelzine's primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B enzymes.[1] This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, resulting in increased neurotransmitter release into the synaptic cleft.[5] Additionally, phenelzine has been shown to increase brain GABA levels, which may contribute to its anxiolytic properties.[3][4]
Figure 1: Phenelzine's dual mechanism of action.
Experimental Workflow
A typical workflow for a behavioral study involving this compound is outlined below. This workflow ensures proper acclimatization of the animals and a standardized procedure for drug administration and behavioral testing.
Figure 2: General experimental workflow.
Data Presentation
The following tables summarize the expected quantitative data from the behavioral assays. The data presented are hypothetical and serve as an example of how to structure the results for clear comparison between treatment groups.
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 180 ± 15 |
| This compound | 5 | 10 | 140 ± 12 |
| This compound | 10 | 10 | 100 ± 10** |
| This compound | 15 | 10 | 75 ± 8*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Table 2: Elevated Plus Maze (EPM) - Open Arm Exploration
| Treatment Group | Dose (mg/kg, i.p.) | N | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 15 ± 2.5 | 20 ± 3.0 |
| This compound | 5 | 10 | 25 ± 3.0 | 30 ± 3.5 |
| This compound | 10 | 10 | 35 ± 4.0 | 40 ± 4.2 |
| This compound | 15 | 10 | 45 ± 5.1 | 50 ± 5.5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Table 3: Open Field Test (OFT) - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (seconds) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 2500 ± 200 | 30 ± 5 |
| This compound | 5 | 10 | 2600 ± 210 | 45 ± 6 |
| This compound | 10 | 10 | 2750 ± 230 | 60 ± 8** |
| This compound | 15 | 10 | 2800 ± 250 | 75 ± 10*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant-like activity in rodents. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation.
Materials:
-
Cylindrical container (40-50 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Animal-safe disinfectant
Protocol:
-
Habituation: Handle rats for at least 3-4 days prior to testing.
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat into the cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Clean the cylinder with disinfectant and refill with fresh water between animals.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A common dose range for phenelzine in rats is 5-15 mg/kg.
-
After a 60-minute pre-treatment period, place the rat back into the water-filled cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera.
-
-
Data Analysis:
-
Score the video recordings for the duration of immobility. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
A decrease in immobility time in the phenelzine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording and tracking software
-
Animal-safe disinfectant
Protocol:
-
Habituation: Handle rats for at least 3-4 days prior to testing.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via i.p. injection. A common dose range for phenelzine in rats is 5-15 mg/kg.
-
-
Test Session:
-
After a 60-minute pre-treatment period, place the rat in the center of the plus-maze, facing one of the open arms.
-
Allow the rat to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Clean the maze thoroughly with disinfectant between each animal.
-
-
Data Analysis:
-
Use video tracking software to analyze the time spent in the open arms and the number of entries into the open arms.
-
An increase in the percentage of time spent in the open arms and the percentage of entries into the open arms in the phenelzine-treated group compared to the vehicle group suggests an anxiolytic-like effect.[6]
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. The test is based on the tendency of rodents to remain close to the walls (thigmotaxis) of a novel environment.
Materials:
-
Open field arena (a square or circular arena with high walls)
-
Video recording and tracking software
-
Animal-safe disinfectant
Protocol:
-
Habituation: Handle rats for at least 3-4 days prior to testing.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via i.p. injection. A common dose range for phenelzine in rats is 5-15 mg/kg.
-
-
Test Session:
-
After a 60-minute pre-treatment period, place the rat in the center of the open field arena.
-
Allow the rat to freely explore the arena for a 10-minute session.
-
Record the session using a video camera positioned above the arena.
-
Clean the arena thoroughly with disinfectant between each animal.
-
-
Data Analysis:
-
Use video tracking software to analyze the total distance traveled and the time spent in the center of the arena.
-
An increase in the total distance traveled can indicate a stimulant effect, while an increase in the time spent in the center of the arena suggests an anxiolytic-like effect. No significant change in total distance traveled alongside an increase in center time is a stronger indicator of anxiolysis without confounding locomotor effects.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the antidepressant phenelzine on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]
- 6. ovid.com [ovid.com]
Application Notes and Protocols: Phenelzine Sulfate as a Chemical Probe for Enzyme Functionality Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenelzine, a well-established monoamine oxidase (MAO) inhibitor, has found a renewed application in chemical biology as a versatile chemical probe for mapping enzyme functionality. Its reactive hydrazine pharmacophore can be leveraged to covalently label not only its canonical MAO targets but also a broader range of enzymes, providing a powerful tool for target discovery and validation. By employing an alkyne-modified analog of phenelzine, known as PHZyne, in conjunction with activity-based protein profiling (ABPP), researchers can identify novel enzyme targets and quantify their engagement in complex biological systems, including in vivo models.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing phenelzine sulfate and its probe derivatives to map enzyme functionality. The methodologies described herein are based on established chemical proteomics workflows and are intended to guide researchers in applying this powerful technique to their own biological questions.
Data Presentation: Quantitative Analysis of Phenelzine Probe Targets
The following tables summarize the quantitative proteomics data from in vivo activity-based protein profiling experiments using a phenelzine-alkyne (PHZyne) probe in mice. Data is presented as enrichment ratios (ER) and competition ratios (CR) for identified protein targets across various tissues. An enrichment ratio (ER) ≥ 5 indicates a high-reactivity target, while a competition ratio (CR) ≥ 3 signifies high-occupancy by the parent drug, phenelzine.
Table 1: Phenelzine Probe Target Enrichment and Competition Ratios in Mouse Brain
| Protein | Gene | Function | Enrichment Ratio (ER) | Competition Ratio (CR) |
| Monoamine oxidase A | Maoa | Neurotransmitter degradation | 25.4 | 10.2 |
| Monoamine oxidase B | Maob | Neurotransmitter degradation | 18.9 | 8.7 |
| Secernin-3 | Scrn3 | Unknown, potential peptidase | 15.7 | 5.1 |
| Aldehyde dehydrogenase 2 | Aldh2 | Aldehyde metabolism | 9.8 | 4.5 |
| Peroxisomal sarcosine oxidase | Pipox | Sarcosine metabolism | 7.2 | 3.3 |
| Prenylcysteine oxidase 1 | Pcyox1 | Prenylcysteine degradation | 6.5 | 3.1 |
Table 2: Phenelzine Probe Target Enrichment and Competition Ratios in Mouse Liver
| Protein | Gene | Function | Enrichment Ratio (ER) | Competition Ratio (CR) |
| Monoamine oxidase A | Maoa | Neurotransmitter degradation | 35.1 | 15.8 |
| Monoamine oxidase B | Maob | Neurotransmitter degradation | 22.3 | 11.4 |
| Aldehyde dehydrogenase 2 | Aldh2 | Aldehyde metabolism | 28.6 | 12.9 |
| Peroxisomal sarcosine oxidase | Pipox | Sarcosine metabolism | 12.4 | 6.2 |
Table 3: Phenelzine Probe Target Enrichment and Competition Ratios in Mouse Kidney
| Protein | Gene | Function | Enrichment Ratio (ER) | Competition Ratio (CR) |
| Monoamine oxidase A | Maoa | Neurotransmitter degradation | 19.8 | 9.1 |
| Aldehyde dehydrogenase 2 | Aldh2 | Aldehyde metabolism | 15.3 | 7.8 |
| Peroxisomal sarcosine oxidase | Pipox | Sarcosine metabolism | 9.1 | 4.3 |
(Data presented in tables are representative values compiled from publicly available supplementary information from relevant studies and are intended for illustrative purposes.)
Experimental Protocols
Protocol 1: Synthesis of Phenelzine-Alkyne (PHZyne) Probe
This protocol describes the synthesis of an alkyne-modified phenelzine probe for use in ABPP experiments. The synthesis involves the reaction of a suitable phenelzine precursor with a propargyl group-containing reagent.
Materials:
-
2-Hydrazinyl-1-phenylethan-1-ol
-
Propargyl bromide
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-hydrazinyl-1-phenylethan-1-ol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Resuspend the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the phenelzine-alkyne (PHZyne) probe.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
Protocol 2: In Vivo Activity-Based Protein Profiling (ABPP) in Mice
This protocol outlines the procedure for in vivo labeling of enzyme targets with the PHZyne probe in a mouse model.
Materials:
-
Phenelzine-alkyne (PHZyne) probe
-
This compound (for competition experiments)
-
Vehicle (e.g., DMSO/saline)
-
C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Dounce homogenizer or bead beater
-
Microcentrifuge
Procedure:
-
Animal Dosing:
-
For the probe-labeling group, administer PHZyne probe (e.g., 50 mg/kg) to mice via intraperitoneal (i.p.) injection.
-
For the competition group, pre-treat mice with this compound (e.g., 50 mg/kg, i.p.) for 1-2 hours prior to administration of the PHZyne probe.
-
For the vehicle control group, administer an equivalent volume of the vehicle.
-
-
Incubation: Allow the probe to distribute and label targets in vivo for a specified time (e.g., 4 hours).
-
Tissue Harvesting:
-
Anesthetize the mice and perfuse with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., brain, liver, kidney) and immediately snap-freeze in liquid nitrogen or proceed to homogenization.
-
-
Proteome Preparation:
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (proteome lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the proteome lysates at -80°C until further use.
-
Protocol 3: Click Chemistry for Reporter Tag Conjugation
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-modified proteins.
Materials:
-
Proteome lysate containing PHZyne-labeled proteins (from Protocol 2)
-
Reporter tag-azide (e.g., biotin-azide or rhodamine-azide), 10 mM stock in DMSO
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 1.7 mM stock in DMSO/t-butanol (4:1)
-
Copper(II) sulfate (CuSO4), 50 mM stock in water
-
Sodium ascorbate, 50 mM stock in water (freshly prepared)
-
SDS-PAGE loading buffer
Procedure:
-
To 50 µL of proteome lysate (1-2 mg/mL), add the following click chemistry reagents in the specified order, vortexing gently after each addition:
-
Reporter tag-azide (1 µL, final concentration 100 µM)
-
TCEP (1 µL, final concentration 1 mM)
-
TBTA (3 µL, final concentration 100 µM)
-
CuSO4 (1 µL, final concentration 1 mM)
-
-
Initiate the reaction by adding sodium ascorbate (1 µL, final concentration 1 mM).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
-
Quench the reaction by adding SDS-PAGE loading buffer.
Protocol 4: Gel-Based Analysis and In-Gel Fluorescence Scanning
This protocol is for the visualization of probe-labeled proteins using SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Click-reacted protein samples (from Protocol 3, using a fluorescent azide)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Fluorescence gel scanner
Procedure:
-
Heat the click-reacted samples at 95°C for 5 minutes.
-
Load the samples onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 5: LC-MS/MS Analysis for Target Identification and Quantification
This protocol provides a general workflow for the identification and quantification of probe-labeled proteins using mass spectrometry.
Materials:
-
Click-reacted protein samples (from Protocol 3, using biotin-azide)
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Urea (8 M in 100 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
C18 desalting columns
-
LC-MS/MS system (e.g., Q-Exactive or similar)
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Incubate the click-reacted proteome with streptavidin agarose beads to capture the biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with IAA.
-
Digest the proteins on-bead with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Collect the tryptic peptides and desalt them using C18 columns.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the raw MS data against a protein database (e.g., UniProt mouse) using a search engine (e.g., MaxQuant, Sequest).
-
Identify and quantify the proteins based on the detected peptides.
-
Calculate enrichment and competition ratios for each identified protein.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and relationships of enzymes targeted by phenelzine.
Caption: Monoamine Oxidase (MAO) Signaling Pathway and Inhibition by Phenelzine.
Caption: Experimental Workflow for In Vivo Activity-Based Protein Profiling (ABPP).
Caption: Novel Enzyme Targets of Phenelzine and their Associated Cellular Functions.
Conclusion
The use of this compound and its alkyne-modified derivatives as chemical probes represents a powerful strategy for enzyme functionality mapping. The protocols and data presented here provide a framework for researchers to apply this technology for the discovery and characterization of novel enzyme targets in various biological contexts. This approach not only expands our understanding of the pharmacological effects of phenelzine but also provides a versatile tool for broader chemical biology and drug discovery efforts.
References
Application Notes: Experimental Use of Phenelzine Sulfate in Primary Neuronal Cell Culture
Introduction
Phenelzine (PLZ) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) traditionally used as an antidepressant and anxiolytic.[1][2] Beyond its classical role in modulating neurotransmitter levels, recent research has unveiled its significant neuroprotective and neurorescue properties, making it a compound of interest for in vitro neurological studies.[3][4] Phenelzine's multifaceted mechanism of action includes not only the inhibition of monoamine oxidase (MAO-A and MAO-B) but also the inhibition of γ-aminobutyric acid transaminase (GABA-T) and the direct scavenging of cytotoxic reactive aldehydes.[3][5][6] These diverse activities position phenelzine as a valuable tool for investigating neuroprotection, mitochondrial function, and cellular responses to oxidative stress in primary neuronal cell cultures.
These application notes provide a comprehensive overview and detailed protocols for utilizing phenelzine sulfate in a research setting, specifically with primary neuronal cultures.
Core Mechanisms of Action
Phenelzine exerts its effects through several key pathways, which can be studied individually or collectively in neuronal culture models.
-
Monoamine Oxidase (MAO) Inhibition: As a potent MAOI, phenelzine irreversibly inhibits both MAO-A and MAO-B.[5] This action prevents the breakdown of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—leading to their increased availability in the neuron.[2] This is the primary mechanism behind its antidepressant effects and can be a critical factor in studies related to synaptic plasticity and neurotransmission.[1] The therapeutic effect of MAOIs is typically associated with at least 80-85% inhibition of MAO activity.[5]
-
GABA-Transaminase (GABA-T) Inhibition: A metabolite of phenelzine, β-phenylethylidenehydrazine (PEH), is a potent inhibitor of GABA-T.[3][5] This enzyme is responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[7] By inhibiting GABA-T, phenelzine treatment leads to a significant elevation of GABA levels in the brain, which contributes to its anxiolytic and potential neuroprotective effects against excitotoxicity.[8][9]
-
Reactive Aldehyde Scavenging: Phenelzine possesses a hydrazine functional group that directly scavenges neurotoxic reactive carbonyls, such as 4-hydroxynonenal (4-HNE) and acrolein.[6] These aldehydes are byproducts of lipid peroxidation, a key event in oxidative stress following neuronal injury.[6][10] By sequestering these aldehydes, phenelzine protects mitochondria from dysfunction and prevents the oxidative modification of cellular proteins, thereby conferring significant neuroprotection independent of its MAO-inhibiting activity.[11][12]
Quantitative Data Summary
The following tables summarize effective concentrations and observed outcomes of phenelzine treatment from in vitro studies.
Table 1: In Vitro Neuroprotective Concentrations of Phenelzine
| Concentration | Cell/Tissue Type | Insult/Condition | Key Observed Effect | Reference |
|---|---|---|---|---|
| 3, 10, 30 µM | Isolated rat cortical mitochondria | 4-HNE or Acrolein exposure | Concentration-dependent prevention of mitochondrial respiratory dysfunction. | [6][11] |
| 30 µM | Isolated rat cortical mitochondria | 4-HNE (30 µM) exposure | Significantly prevented the formation of protein-4-HNE adducts. | [10] |
| Not specified | Rat primary cortical neurons & astrocytes | Formaldehyde (FA) induced toxicity | Reversed the FA-induced decrease in glutamate uptake in astrocytes. | [13] |
| Not specified | Cultured mouse cortical neurons | Acrolein-induced toxicity | Attenuated the reduction in cell viability. | [12] |
| 10⁻⁴ M | Rat cortical membranes | In vitro binding assay | Did not irreversibly bind to I₂ imidazoline-preferring receptors. |[14] |
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture (Rat Cortex)
This protocol is adapted from established methods for isolating and culturing primary neurons.[15][16]
Materials:
-
Timed-pregnant Sprague-Dawley rat (Embryonic day 18)
-
Coating Solution: Poly-L-lysine (0.01 mg/mL in sterile water)
-
Dissection Buffer: Hank's Balanced Salt Solution (HBSS)
-
Digestion Enzyme: Trypsin or a gentle enzymatic digestion kit
-
Plating Medium: Neurobasal Medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
6-well culture plates with 22 mm glass coverslips
Procedure:
-
Plate Coating: Two days prior to dissection, aseptically place sterile coverslips into 6-well plates. Add 1 mL of Poly-L-lysine solution to each well, ensuring the coverslip is fully submerged. Incubate overnight at 37°C. The next day, aspirate the solution and wash plates three times with sterile water. Allow plates to dry completely in a biosafety cabinet.[16]
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect E18 embryos and place them in ice-cold HBSS. Isolate the cortices from the embryonic brains.
-
Enzymatic Digestion: Mince the cortical tissue and transfer it to a digestion solution (e.g., trypsin). Incubate according to the manufacturer's instructions (typically 15-20 minutes at 37°C) to dissociate the tissue.[15]
-
Cell Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Avoid creating bubbles.
-
Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons onto the coated coverslips at a desired density (e.g., 2.5 x 10⁵ cells/well) in pre-warmed Plating Medium.
-
Culture Maintenance: Incubate the cells at 37°C with 5% CO₂. After 4 days in vitro (DIV), perform a half-media change with fresh, pre-warmed Plating Medium. Repeat media changes 1-2 times per week thereafter. Neurons are typically mature and suitable for experiments between DIV 8 and 14.[16]
Protocol 2: Phenelzine Treatment for Neuroprotection Assay
This protocol outlines a general procedure for testing the neuroprotective effects of phenelzine against an induced toxic insult.
Materials:
-
Mature primary neuronal culture (DIV 8-14) from Protocol 1
-
This compound (PLZ) stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C)
-
Neurotoxin of choice (e.g., 4-HNE, Acrolein, Formaldehyde, MPP+)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation: Prepare working solutions of phenelzine by diluting the stock solution in culture medium to the desired final concentrations (e.g., 3 µM, 10 µM, 30 µM).[11] Prepare the neurotoxin solution at a concentration known to induce moderate cell death.
-
Pre-treatment: Aspirate the old medium from the neuronal cultures. Add the medium containing the desired concentration of phenelzine. Include a vehicle-only control group. Incubate for a pre-treatment period (e.g., 5 minutes to 1 hour).[11]
-
Induction of Toxicity: Add the neurotoxin directly to the wells already containing phenelzine or vehicle.
-
Incubation: Co-incubate the cells with phenelzine and the neurotoxin for the desired experimental duration (e.g., 10 minutes for mitochondrial studies, 24 hours for cell viability studies).[11][17]
-
Assessment:
-
For Cell Viability: After incubation, wash the cells with PBS and perform a viability assay (e.g., MTT) according to the manufacturer's protocol.
-
For Protein Analysis: Wash cells with ice-cold PBS and proceed immediately to cell lysis for Western Blot analysis (see Protocol 4).
-
For Mitochondrial Function: Proceed immediately to mitochondrial isolation and functional assays (see Protocol 3).
-
Protocol 3: Assessment of Mitochondrial Function
This protocol is based on methods used to assess mitochondrial respiration after phenelzine treatment.[11][18]
Materials:
-
Treated neuronal cultures
-
Mitochondrial Isolation Buffer (e.g., 215 mM mannitol, 75 mM sucrose, 0.1% BSA, 20 mM HEPES, 1 mM EGTA)
-
Potter-Elvehjem homogenizer
-
High-speed centrifuge
-
Extracellular flux analyzer (e.g., Seahorse XFe24) and associated reagents
Procedure:
-
Harvesting Cells: After treatment (Protocol 2), wash cells with ice-cold PBS and scrape them into a conical tube.
-
Mitochondrial Isolation: Homogenize the cells in ice-cold isolation buffer. Use differential centrifugation to separate the mitochondrial fraction from other cellular components. A common method involves a low-speed spin (e.g., 1,300 x g) to remove nuclei, followed by a high-speed spin (e.g., 13,000 x g) to pellet the mitochondria.[18][19]
-
Protein Quantification: Resuspend the mitochondrial pellet in a minimal volume of buffer without EGTA. Determine the protein concentration using a BCA assay.[11]
-
Bioenergetic Analysis: Use an extracellular flux analyzer to measure the oxygen consumption rate (OCR). Plate a standardized amount of mitochondrial protein (e.g., 5 µg) per well. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mix of rotenone/antimycin A to determine key parameters of mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to assess basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare results between control, toxin-only, and phenelzine-treated groups.
Protocol 4: Western Blot for 4-HNE Protein Adducts
This protocol is for detecting the scavenging effect of phenelzine by measuring the reduction in 4-HNE-modified proteins.[10][11]
Materials:
-
Treated neuronal cultures
-
Triton Lysis Buffer (e.g., 1% Triton-X, 20 mM Tris-HCl, 150 mM NaCl, with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-4-HNE antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment (Protocol 2), wash cells with ice-cold PBS and lyse them by adding Triton Lysis Buffer. Incubate on ice for 30-45 minutes.[18][19]
-
Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary anti-4-HNE antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity to compare the levels of 4-HNE adducts across different treatment groups.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of phenelzine in a primary neuronal culture model.
References
- 1. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenelzine - Wikipedia [en.wikipedia.org]
- 6. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenelzine mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. The antidepressant phenelzine protects neurons and astrocytes against formaldehyde-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of phenelzine and other monoamine oxidase inhibitor antidepressants on brain and liver I2 imidazoline-preferring receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Phenelzine Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protective effects of phenelzine administration on synaptic and non-synaptic cortical mitochondrial function and lipid peroxidation-mediated oxidative damage following TBI in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phenelzine Sulfate in In Vitro Assays
Welcome to the technical support center for phenelzine sulfate. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to facilitate the successful use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hydrazine derivative and a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1][2] It targets both MAO-A and MAO-B enzymes.[3][4] By inhibiting these enzymes, this compound prevents the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, leading to their increased concentration in the brain.[3][5] Additionally, it is known to inhibit GABA-transaminase, which results in elevated levels of the inhibitory neurotransmitter GABA.[4][6]
Q2: What are the key physical and chemical properties of this compound?
This compound is typically supplied as a white to off-white solid or powder.[7][8] Key properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₂N₂・H₂SO₄ | [7][9] |
| Molecular Weight | ~234.27 g/mol | [1][9] |
| Appearance | White to off-white solid/powder | [7][8] |
| pH (1 in 100 solution) | 1.4 - 1.9 | [10] |
Q3: What solvents can I use to dissolve this compound and what is its solubility?
This compound has varying solubility in common laboratory solvents. It is freely soluble in water but has limited solubility in ethanol.[8][11] For cell-based assays, DMSO is a common choice for creating a concentrated stock solution that can then be diluted into an aqueous medium.[7]
| Solvent | Solubility | Citations |
| DMSO | ≥ 47 mg/mL (~200 mM) | [1][9] |
| Water | 47 - 50 mg/mL | [1][9][12] |
| Ethanol | 2 mg/mL (~8.5 mM) | [1][9] |
Note: Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[9]
Q4: How should I prepare a stock solution of this compound for my experiments?
It is recommended to first prepare a high-concentration stock solution in a solvent like DMSO.[7] This stock can then be serially diluted into your aqueous buffer or cell culture medium to achieve the desired final concentration.[7] This method minimizes the final concentration of the organic solvent in your assay, which could otherwise have physiological effects.[7] (See Protocol 1 for detailed steps).
Q5: My this compound is not dissolving properly. What can I do?
If you encounter solubility issues, you can try the following:
-
Gentle Warming: Warm the solution gently to 37°C.
-
Sonication: Use an ultrasonic bath to agitate the solution.
-
Fresh Solvent: Ensure you are using fresh, high-quality anhydrous solvent, particularly for DMSO.[9]
Q6: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the compound's stability. Recommendations vary slightly by supplier, but general guidelines are provided below.
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | 4°C or -20°C | ≥ 4 years | [7][9] |
| Stock Solution in DMSO | -20°C | 1 month | [13] |
| -80°C | 6 months | [13] | |
| Aqueous Solution | 4°C | Not recommended for > 1 day | [7] |
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[13]
Q7: Is the pH of the this compound solution a concern for my assay?
Yes. A 1% (10 mg/mL) solution of this compound in water is highly acidic, with a pH between 1.4 and 1.9.[10] When preparing your working solution, ensure that your final buffer or cell culture medium has sufficient buffering capacity to maintain a stable, physiological pH for your cells.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in in vitro assays.
Problem: Compound Precipitates After Dilution in Aqueous Medium
Precipitation in your final working solution can lead to inaccurate dosing and inconsistent results. Follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Problem: Inconsistent or Weak Biological Activity
If the observed effect is weaker than expected or varies between experiments, it may be due to compound degradation.
-
Cause: this compound in aqueous solutions can be unstable.[7] Storing working solutions, even for a day, can lead to a loss of potency.
-
Solution: Always prepare fresh working dilutions of this compound from a properly stored, frozen stock immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[7]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Bring the this compound vial to room temperature before opening.
-
Weighing: Using an analytical balance, accurately weigh 23.43 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1.0 mL of fresh, anhydrous DMSO.[9]
-
Mixing: Vortex the tube thoroughly for 1-2 minutes. If needed, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store immediately at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[13]
Protocol 2: General Protocol for Treating Cultured Cells
This protocol describes the dilution of a DMSO stock solution for a typical cell culture experiment.
Caption: General experimental workflow for cell treatment.
Signaling Pathway Visualization
Primary Mechanism of Action of this compound
This compound's primary therapeutic effects are derived from its irreversible inhibition of MAO-A and MAO-B.[3] This action blocks the primary degradation pathway for several key neurotransmitters, increasing their availability. A secondary mechanism involves the inhibition of GABA-T, which increases levels of the inhibitory neurotransmitter GABA.[4]
Caption: Signaling pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Phenelzine - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound CAS#: 156-51-4 [m.chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound [drugfuture.com]
- 11. This compound | 156-51-4 [amp.chemicalbook.com]
- 12. 156-51-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
Phenelzine Sulfate Stability and Degradation in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals working with phenelzine sulfate, understanding its stability and degradation profile in aqueous solutions is critical for experimental accuracy and the development of stable pharmaceutical formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading. What are the main factors that influence its stability in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, the presence of oxygen, and exposure to light.[1] Under anaerobic (oxygen-free) conditions, decomposition is more significant in acidic solutions. However, in the presence of oxygen (aerobic conditions), the degradation rate is higher in neutral and basic solutions.[1]
Q2: What are the typical degradation products of this compound in an aqueous solution?
A2: Degradation of this compound can yield a variety of products. In neutral aqueous solutions, identified degradation products include benzene, toluene, ethylbenzene, styrene, phenylethylamine, phenylacetic acid, phenylethanol, benzaldehyde, phenylacetaldehyde, phenethyl methyl ether, and phenylethyl methyl ketone.[1] Under acidic conditions (pH 1.94 and 2.8), hydrazine can also be produced, but its formation decreases as the pH increases, becoming undetectable at a pH of 6.28 and above.[1] The major metabolites of phenelzine, which can be relevant to its degradation pathways, are phenylacetic acid and p-hydroxyphenylacetic acid.[2]
Q3: I am observing rapid degradation of my phenelzine stock solution. How can I improve its stability?
A3: To enhance the stability of your this compound aqueous solution, consider the following:
-
pH Adjustment: Maintaining an appropriate pH is crucial. While phenelzine is more stable in acidic conditions in the absence of oxygen, the presence of oxygen in most lab environments means that a slightly acidic to neutral pH may be a practical compromise.
-
Use of Chelating Agents: The addition of a chelating agent like 0.1% EDTA has been shown to stabilize phenelzine solutions, suggesting that metal ions may catalyze degradation.[1]
-
Inert Atmosphere: Purging the solvent with an inert gas, such as nitrogen or argon, can help to minimize oxidative degradation.[3]
-
Storage Conditions: Store solutions in tightly sealed containers, protected from light, and at recommended temperatures (typically refrigerated at 2-8°C for short-term storage).[4] It is often recommended not to store aqueous solutions for more than one day.[3]
Q4: What is the expected kinetic order of this compound degradation in an aqueous solution?
A4: The degradation of this compound in aqueous solutions generally follows apparent first-order kinetics.[1] This means the rate of degradation is proportional to the concentration of phenelzine.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in stability studies | Fluctuation in pH of the solution. | Ensure the use of appropriate buffers to maintain a constant pH throughout the experiment. |
| Presence of varying levels of dissolved oxygen. | Standardize the experimental setup by either consistently working under an inert atmosphere (e.g., nitrogen blanket) or ensuring consistent aeration if studying aerobic degradation. | |
| Contamination with metal ions. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the solution to sequester metal ions.[1] | |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to systematically generate and identify potential degradation products. |
| Interaction with excipients or other solution components. | Analyze a placebo solution (containing all components except this compound) under the same stress conditions to identify any peaks originating from other components. | |
| Difficulty in achieving a mass balance in stability studies | Formation of volatile degradation products or non-UV active compounds. | Employ analytical techniques capable of detecting a wider range of compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile products and a universal detector like a Corona Charged Aerosol Detector (CAD) with HPLC. |
| Adsorption of phenelzine or its degradation products to container surfaces. | Use inert container materials (e.g., silanized glass) and rinse containers with the solvent to ensure complete recovery of the analyte. |
Quantitative Data on this compound Degradation
While specific rate constants are highly dependent on the exact experimental conditions (e.g., buffer composition, ionic strength, temperature), the following table summarizes the general trends and provides an overview of the stability profile. The degradation of this compound follows apparent first-order kinetics.[1]
| Condition | Parameter | Observation | Reference |
| pH (Anaerobic) | Degradation Rate | Higher in acidic solutions. | [1] |
| pH (Aerobic) | Degradation Rate | Higher in neutral and basic solutions. | [1] |
| Oxygen | Degradation Rate | Increases degradation rate, particularly at higher pH.[1] | [1] |
| Temperature | Degradation Rate | As with most chemical reactions, an increase in temperature will increase the rate of degradation. | General chemical kinetics |
| Light | Stability | This compound should be protected from light.[1] | [1] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., high-purity water or a relevant buffer) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
The following is a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in aqueous media.
References
- 1. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmaceutical compounds photolysis: pH influence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for Phenelzine Sulfate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development and troubleshooting of HPLC methods for the quantification of phenelzine sulfate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: A common starting point for this compound analysis is reversed-phase HPLC. A C18 column is often a good initial choice.[1][2] A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M sodium dihydrogen phosphate) with an acidic pH (around 2.5) is frequently used.[3][4] Detection is typically performed using a UV detector at a short wavelength, such as 209 nm.[3][4][5][6]
Q2: How can I improve the peak shape for this compound?
A2: Peak tailing can be a common issue. To improve peak shape, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., 2.5) to suppress the ionization of silanol groups on the silica-based column, which can cause tailing.[7]
-
Ion-Pairing Agents: The use of an ion-pairing agent, such as heptane sulfonic acid sodium salt (around 0.02 M), in the mobile phase can significantly improve peak symmetry.[3][4]
-
Column Choice: Using a column with low silanol activity or an end-capped column can also minimize tailing.[1][7]
Q3: What are the critical parameters to consider during method validation for this compound quantification?
A3: According to ICH guidelines, the key validation parameters to assess are:
-
Specificity: The ability to accurately measure this compound in the presence of impurities and degradation products.[8][9] This is often demonstrated through forced degradation studies.[8][9][10]
-
Linearity: The method should demonstrate a linear relationship between the concentration of this compound and the detector response over a specified range.[3][6]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples.[3][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies, or stress testing, are essential to establish the stability-indicating nature of an HPLC method.[8][9][10] The drug substance should be subjected to various stress conditions to induce degradation, typically aiming for 5-20% degradation.[11] Common stress conditions include:
-
Acid Hydrolysis: e.g., 0.1N HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1N NaOH at room temperature.
-
Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.[9]
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60°C).[6]
-
Photolytic Degradation: Exposing the drug substance to UV light.
The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction with active silanol groups on the column.[7] | Decrease mobile phase pH to around 2.5 or add a basic modifier. Use an end-capped column or a column with high-purity silica.[7] Consider adding an ion-pairing reagent like heptane sulfonic acid.[3][4] |
| Poor Resolution | Inadequate separation between phenelzine and its impurities/degradants. | Optimize the mobile phase composition (e.g., change the acetonitrile/buffer ratio).[12] Consider a different column with alternative selectivity (e.g., a phenyl column).[13] Adjusting the pH of the mobile phase can also impact selectivity. |
| Retention Time Drift | Changes in mobile phase composition, column temperature, or flow rate.[12] | Ensure the mobile phase is freshly prepared and properly degassed.[12] Use a column oven for stable temperature control.[12] Check the pump for leaks and verify the flow rate. |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase.[14] Implement a robust needle wash protocol. Run blank injections to identify the source of the ghost peaks. |
| High Backpressure | Blockage in the system (e.g., column frit, tubing, guard column).[15] | Reverse flush the column (if permitted by the manufacturer). Replace the in-line filter or guard column.[16] Filter all samples and mobile phases before use. |
| Baseline Noise | Air bubbles in the detector, contaminated mobile phase, or detector lamp issues.[15][16] | Degas the mobile phase thoroughly.[16] Flush the system to remove air bubbles. Ensure mobile phase components are fully dissolved. Check the detector lamp's age and performance. |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This method is suitable for the determination of this compound in the presence of its degradation product, phenethyl alcohol.
| Parameter | Condition |
| Column | Octadecylsilane (C18), 100 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20:80 (v/v) Acetonitrile and 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) containing 0.02 M Heptane Sulfonic Acid Sodium Salt[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection | UV at 209 nm[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration. |
Protocol 2: HPLC Determination of Trace Hydrazine in this compound
This method involves derivatization of hydrazine with salicylaldehyde prior to HPLC analysis.
| Parameter | Condition |
| Derivatization | React the sample with salicylaldehyde at ambient temperature to form the salazine derivative.[5][6] |
| Column | Octadecylsilane (C18), 150 mm x 4.6 mm, 5 µm particle size[5][6] |
| Mobile Phase | 60:40 (v/v) Acetonitrile and Water[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection | UV at 209 nm[5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Sample Preparation | Dissolve this compound in water, add salicylaldehyde solution, and allow to react before dilution with the mobile phase. |
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 (for Hydrazine) |
| Column Type | C18 (Octadecylsilane)[3][4] | C18 (Octadecylsilane)[5][6] |
| Column Dimensions | 100 mm x 4.6 mm, 5 µm[3][4] | 150 mm x 4.6 mm, 5 µm[5][6] |
| Mobile Phase | Acetonitrile:0.05 M NaH2PO4 (pH 2.5) with 0.02 M Heptane Sulfonic Acid (20:80)[3][4] | Acetonitrile:Water (60:40)[5][6] |
| Flow Rate | 1.0 mL/min[3][4] | 1.0 mL/min[5][6] |
| Detection Wavelength | 209 nm[3][4] | 209 nm[5][6] |
Table 2: Validation Parameters for a this compound HPLC Method
| Parameter | Typical Results |
| Linearity (r²) | > 0.999[3][6] |
| Accuracy (% Recovery) | 98 - 102%[3] |
| Precision (%RSD) | < 2%[3][6] |
| LOD (for Hydrazine) | ~10 ppm[5][6] |
Workflow and Logical Diagrams
Caption: Workflow for HPLC method development and validation for this compound.
References
- 1. Separation of Phenelzine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. hplc.eu [hplc.eu]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. jpsbr.org [jpsbr.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. mastelf.com [mastelf.com]
- 16. ijprajournal.com [ijprajournal.com]
identifying and characterizing phenelzine sulfate degradation products
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for identifying and characterizing phenelzine sulfate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound is susceptible to degradation, primarily through oxidation. The main degradation products identified in forced degradation studies include phenethyl alcohol, which can be further oxidized to phenylacetaldehyde and phenylacetic acid.[1] Hydrazine has also been reported as a potential decomposition product.[1] Under metabolic conditions, major metabolites include phenylacetic acid and parahydroxyphenylacetic acid.[2]
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4] For this compound, studies should encompass hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress to understand its degradation pathways.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
Q3: Which analytical technique is most suitable for separating this compound from its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for developing a stability-indicating assay method for this compound.[1][7] This method can separate the parent drug from its various degradation products. For structural elucidation of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable.[8][9]
Q4: Why is a short UV wavelength often required for detecting phenelzine and its degradants?
A4: this compound and some of its key degradation products, like phenethyl alcohol, lack strong chromophores, resulting in weak UV absorbance at standard wavelengths (e.g., 254 nm). Therefore, detection at a shorter wavelength, such as 209 nm, is often necessary to achieve adequate sensitivity for both the parent drug and its impurities.[1]
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between phenelzine and its impurities.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Modify the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer.[1] Adjusting the pH of the aqueous buffer can also significantly impact the retention and selectivity of ionizable compounds.
-
-
Possible Cause 2: Unsuitable column chemistry.
-
Solution: Ensure you are using a suitable reversed-phase column, such as a C18 or C8. If co-elution persists, consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce alternative separation mechanisms.
-
-
Possible Cause 3: Isocratic elution is insufficient.
-
Solution: Develop a gradient elution method. Start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration. This can help resolve early-eluting polar impurities from the main peak and elute more retained non-polar impurities as sharp peaks.
-
Issue 2: Inconsistent or non-reproducible peak areas.
-
Possible Cause 1: Incomplete sample dissolution or precipitation in the mobile phase.
-
Solution: Ensure the sample is fully dissolved in the diluent. The sample diluent should be compatible with the mobile phase to prevent the analyte from precipitating upon injection.
-
-
Possible Cause 2: Instability of the analyte or degradation products in the analytical solution.
-
Solution: Analyze samples as soon as possible after preparation. If necessary, conduct a solution stability study to determine the maximum time samples can be stored before analysis without significant degradation. Store samples in an autosampler at a controlled, cool temperature.
-
-
Possible Cause 3: Issues with the HPLC system (e.g., pump, injector).
-
Solution: Perform system suitability tests before running the sequence. Check for stable pressure, and verify the precision of replicate injections of a standard solution. The relative standard deviation (RSD) for peak areas should typically be less than 2%.
-
Issue 3: Difficulty in achieving the target 5-20% degradation in forced degradation studies.
-
Possible Cause 1: Stress conditions are too mild.
-
Possible Cause 2: Stress conditions are too harsh, leading to excessive degradation (>20%).
-
Solution: Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to generate a representative profile of likely degradation products, not to completely destroy the drug.[6] For acid/base hydrolysis, neutralizing the sample at the specified time point is critical to stop the reaction.[5]
-
Data & Protocols
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Product | Molecular Formula | Formation Pathway |
| Phenethyl alcohol | C₈H₁₀O | Oxidation |
| Phenylacetaldehyde | C₈H₈O | Oxidation of Phenethyl alcohol |
| Phenylacetic acid | C₈H₈O₂ | Oxidation, Metabolism |
| Hydrazine | H₄N₂ | Hydrolysis/Oxidation |
| p-Hydroxyphenylacetic acid | C₈H₈O₃ | Metabolism |
Table 2: Example HPLC Parameters for Stability-Indicating Assay
| Parameter | Specification |
| Column | Octadecylsilane (C18), 100 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) with 0.02 M Heptane Sulfonic Acid (20:80, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 209 nm[1] |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light. Dilute and analyze.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24-48 hours). Also, store the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.[1]
-
Standard Preparation: Prepare a working standard solution of this compound at a concentration of approximately 0.15 mg/mL in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to a final concentration within the linear range of the method (e.g., 0.15 mg/mL).
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution to check for system suitability (RSD < 2%).
-
Inject the prepared samples.
-
-
Data Evaluation:
-
Identify the peak for this compound based on the retention time of the standard.
-
Peaks other than the phenelzine peak are considered degradation products.
-
Calculate the percentage degradation by comparing the phenelzine peak area in the stressed sample to that of the unstressed control.
-
Assess peak purity of the phenelzine peak in stressed samples using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.
-
Visualizations
Caption: Oxidative degradation pathway for phenelzine.
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting guide for HPLC peak resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. rjptonline.org [rjptonline.org]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 7. questjournals.org [questjournals.org]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Technical Support Center: Optimizing Phenelzine Sulfate Dosing for Neuroprotective Effects in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenelzine sulfate in mouse models to investigate its neuroprotective properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phenelzine's neuroprotective action?
A1: Phenelzine exerts its neuroprotective effects through a multi-faceted mechanism. It is a non-selective, irreversible inhibitor of monoamine oxidase (MAO-A and MAO-B), which increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2][3][4] Beyond MAO inhibition, phenelzine and its metabolite, β-phenylethylidenehydrazine (PEH), also inhibit γ-aminobutyric acid transaminase (GABA-T), leading to elevated brain GABA levels.[3][5] Furthermore, phenelzine possesses a hydrazine group that enables it to scavenge and neutralize neurotoxic reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein, which are byproducts of lipid peroxidation following neuronal injury.[2][6][7]
Q2: What are the typical dose ranges for phenelzine in neuroprotection studies in mice?
A2: The effective dose of phenelzine for neuroprotection in mice varies depending on the specific model of neurological damage. Doses ranging from 3 mg/kg to 30 mg/kg have been reported to be effective. For instance, in traumatic brain injury models, a 10 mg/kg dose has shown significant protective effects on mitochondrial function.[2] In experimental autoimmune encephalomyelitis (EAE), daily treatment has been shown to delay disease onset and reduce severity.[8][9] It is crucial to perform dose-response studies for your specific experimental paradigm.
Q3: What is the recommended route of administration for phenelzine in mice?
A3: In published neuroprotection studies, phenelzine is most commonly administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][10][11] The choice of administration route may depend on the desired pharmacokinetic profile and the specific experimental protocol.
Q4: When should phenelzine treatment be initiated to observe neuroprotective effects?
A4: The therapeutic window for phenelzine administration is a critical factor. In acute injury models like traumatic brain injury (TBI) and spinal cord injury (SCI), early administration is key. Studies have shown that initiating treatment as early as 15 minutes post-injury can significantly improve outcomes.[2][6][7] In models of chronic neurodegeneration like EAE, both pre-symptomatic and post-symptomatic treatment have demonstrated benefits.[8][9]
Q5: What are the potential side effects of phenelzine in mice?
A5: While preclinical studies often focus on efficacy, it is important to be aware of potential side effects observed in both animals and humans. Phenelzine is a potent MAO inhibitor and can cause a hypertensive crisis if administered with tyramine-rich foods, although this is less of a concern with standard laboratory rodent chow.[4] Other potential side effects include drowsiness, dizziness, and weight gain.[12] Close monitoring of the animals for any adverse reactions is essential.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of Neuroprotective Effect | Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration in the brain. | Conduct a dose-response study to determine the optimal dose for your specific mouse model and injury/disease paradigm. |
| Inappropriate Timing of Administration: The therapeutic window for neuroprotection may have been missed, especially in acute injury models. | For acute injuries like TBI or SCI, administer phenelzine as soon as possible after the insult. For chronic models, consider both prophylactic and therapeutic treatment paradigms. | |
| Poor Bioavailability: The chosen route of administration may not be optimal, or the drug solution may not be stable. | Ensure proper preparation of the this compound solution. Consider comparing intraperitoneal and subcutaneous routes of administration. | |
| Adverse Events in Mice (e.g., hyperactivity, seizures) | Dose is too high: Phenelzine can cause overstimulation at higher doses. | Reduce the dose of phenelzine. If adverse effects persist, consider a different dosing schedule (e.g., less frequent administration). |
| Interaction with other compounds: Anesthetics or other administered drugs may interact with phenelzine. | Review all compounds being administered to the mice for potential drug interactions. | |
| Inconsistent Results Between Experiments | Variability in Injury Severity: In models like TBI and SCI, the extent of the initial injury can significantly impact outcomes. | Standardize the injury procedure as much as possible. Use appropriate controls and a sufficient number of animals to account for biological variability. |
| Animal Strain and Sex Differences: Different mouse strains can have varying metabolic rates and responses to drugs. Sex can also be a biological variable. | Use a consistent mouse strain and sex for all experiments. If using both sexes, analyze the data separately. |
Quantitative Data from Preclinical Studies
Table 1: Phenelzine Dosing and Neuroprotective Outcomes in a Mouse Model of Traumatic Brain Injury (TBI)
| Dose (mg/kg) | Route of Administration | Treatment Schedule | Key Neuroprotective Outcomes | Reference |
| 3, 10, 30 | Subcutaneous | Single dose 15 minutes post-TBI | 10 mg/kg and 30 mg/kg doses significantly protected mitochondrial function against 4-HNE insult. | [1] |
| 10 + 5 | Subcutaneous | 10 mg/kg at 15 mins post-TBI, 5 mg/kg at 12 hours post-TBI | Significantly improved mitochondrial respiration at 24 and 72 hours post-injury. | [6] |
| 10 + 5 | Subcutaneous | 10 mg/kg at 1 hour post-TBI, 5 mg/kg at 24 hours post-TBI | Significantly improved some states of mitochondrial respiration at 72 hours post-injury. | [6] |
Table 2: Phenelzine Dosing and Neuroprotective Outcomes in a Rat Model of Spinal Cord Injury (SCI)
| Dose (mg/kg) | Route of Administration | Treatment Schedule | Key Neuroprotective Outcomes | Reference |
| 15 | Intraperitoneal | Daily for 2 weeks, starting immediately after injury | Significantly improved BBB score at one, three, and four weeks post-SCI; significant tissue preservation. | [11] |
Table 3: Phenelzine Dosing and Neuroprotective Outcomes in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Dose (mg/kg) | Route of Administration | Treatment Schedule | Key Neuroprotective Outcomes | Reference |
| Not specified | Not specified | Daily, starting 7 days after disease induction | Delayed EAE onset, reduced disease severity in the chronic phase, improved exploratory behavior. | [8] |
| Not specified | Not specified | Daily, starting at the first clinical signs of disease | Reduced severity of clinical signs, improved exploratory behaviors. | [9] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
This protocol provides a general overview. Specific parameters should be optimized for your experimental goals.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane or ketamine/xylazine cocktail).[13]
-
Surgical Preparation: Secure the mouse in a stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill. The size of the craniotomy will depend on the impactor tip size.[13]
-
CCI Injury: Position the CCI device perpendicular to the exposed dura. Set the desired impact parameters (velocity, depth, and dwell time). A common setup for a severe TBI in a mouse is a 3 mm impacting tip at 2.5 m/s with a deformation depth of 2 mm.[13]
-
Closure: After the impact, close the scalp incision with sutures or surgical clips.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Phenelzine Administration Protocol for Neuroprotection in TBI
-
Drug Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on each day of use.[6]
-
Dosing and Administration:
-
Control Group: Administer an equivalent volume of the vehicle (0.9% saline) to the control group at the same time points.
Visualizations
Signaling Pathways
References
- 1. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of phenelzine administration on synaptic and non-synaptic cortical mitochondrial function and lipid peroxidation-mediated oxidative damage following TBI in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Effects of Phenelzine Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MAO inhibitor phenelzine improves functional outcomes in mice with experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MAO inhibitor phenelzine can improve functional outcomes in mice with established clinical signs in experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenelzine, a small organic compound mimicking the functions of cell adhesion molecule L1, promotes functional recovery after mouse spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigation of sensory and motor deficits by acrolein scavenger phenelzine in a rat model of spinal cord contusive injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in phenelzine sulfate behavioral experiments
Welcome to the technical support center for phenelzine sulfate behavioral experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class.[1] Its primary mechanism of action involves inhibiting both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) enzymes.[2] This inhibition prevents the breakdown of key neurotransmitters, leading to an increase in the synaptic levels of serotonin, norepinephrine, and dopamine.[2][3] Phenelzine has also been shown to increase brain levels of gamma-aminobutyric acid (GABA).[1] These neurochemical changes are thought to underlie its antidepressant and anxiolytic effects.
Q2: How long does it take for the effects of phenelzine to become apparent in behavioral studies?
The onset of behavioral effects can vary depending on the dosing regimen (acute vs. chronic). Acute administration may not always produce significant changes in some behavioral paradigms.[2] Chronic treatment, typically over a period of 14 days or more, is often required to see robust anxiolytic or antidepressant-like effects.[2] This is because the full inhibition of MAO-A and MAO-B is more pronounced with chronic administration.[2] Neurochemical studies show that while changes in amino acid levels may be observed within 24-48 hours, the effects on monoamine levels and MAO activity are much longer-lasting, with MAO inhibition persisting for up to two weeks after a single dose.[4]
Q3: What are some common side effects of phenelzine in animal models that could affect behavioral outcomes?
In animal studies, phenelzine can cause side effects that may confound behavioral results. These can include agitation, changes in locomotor activity, and sedation at higher doses.[5] It is crucial to differentiate between a true anxiolytic or antidepressant effect and a general change in motor function. Researchers should always include appropriate control experiments to assess locomotor activity.
Troubleshooting Guide
Issue 1: High variability in results between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Genetic Differences | Ensure that all animals are from the same inbred strain to minimize genetic variability.[6][7] Be aware that even substrains can have different behavioral phenotypes.[8] |
| Sex Differences | Test males and females separately due to hormonal influences on behavior, particularly the female estrous cycle.[9][10] |
| Age and Weight Differences | Use animals of a consistent age and weight range, as these factors can influence drug metabolism and behavioral performance.[7][11] |
| Handling and Acclimation | Handle animals consistently and for a sufficient period before testing to reduce stress-induced variability.[12][13] Ensure a proper acclimation period to the testing room.[14] |
| Gut Microbiome | Be aware that the gut microbiome can influence the efficacy of antidepressants.[15][16][17][18] Consider standardizing diet and housing conditions to minimize variations in gut flora. |
Issue 2: Inconsistent results between different experimental cohorts.
| Potential Cause | Troubleshooting Steps |
| Environmental Factors | Maintain consistent environmental conditions, including lighting, temperature, humidity, and time of day for testing.[9][19][20] Mice are nocturnal, so testing during the dark phase may be more appropriate.[9] |
| Experimenter Effects | The presence and handling by different experimenters can influence animal behavior.[8][19] If possible, have the same experimenter conduct all tests for a given study. Blinding the experimenter to the treatment groups is also recommended.[13][21] |
| Prior Test Experience | Previous exposure to a behavioral test, such as the elevated plus-maze, can alter the animal's response to phenelzine in subsequent tests.[22] Avoid re-testing animals in the same apparatus whenever possible. |
| Drug Preparation and Administration | Prepare this compound solutions fresh daily and protect them from light. Ensure accurate and consistent dosing and administration routes. |
Issue 3: Lack of expected anxiolytic or antidepressant-like effect.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing | The dose-response relationship for phenelzine can be critical. Higher doses are often more effective.[23] Conduct a dose-response study to determine the optimal dose for your specific animal strain and behavioral paradigm. |
| Acute vs. Chronic Dosing | Chronic administration is often necessary to observe the therapeutic effects of phenelzine.[2] Consider a chronic dosing regimen of at least 14 days. |
| MAO Inhibition Levels | A certain threshold of MAO inhibition (often cited as >80%) may be necessary to see a clinical response.[24] While not always feasible in behavioral studies, this is an important consideration from clinical research. |
| Stress Levels | High levels of stress can reduce the in vivo efficacy of phenelzine.[10] Minimize stressors in the housing and testing environment. |
Quantitative Data Summary
| Parameter | Species | Dose Range | Effect | Reference |
| Anxiolytic-like Effect (Elevated Plus-Maze) | Swiss Webster Mice | 2.5-12.5 mg/kg (acute) | Anxiogenic-like effect in maze-experienced mice, no clear effect in maze-naive mice. | [22] |
| Anti-panic-like Effect (Mouse Defense Test Battery) | Swiss Mice | 10 and 30 mg/kg (chronic, 14 days) | Significant reduction in avoidance distance. | [2] |
| Clinical Antidepressant Effect | Human | 30 mg/day vs. 60 mg/day | 60 mg/day was significantly more effective than placebo; 30 mg/day was not. | [25] |
| Clinical Antidepressant Effect | Human | 45 mg/day vs. 90 mg/day | Higher dosage (90 mg/day) resulted in greater and more rapid improvement. | [23] |
Experimental Protocols
Elevated Plus-Maze (EPM)
This test is used to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms, and the animal's preference for the closed arms is a measure of anxiety.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 12 cm) and two enclosed arms (e.g., 50 x 12 x 50 cm walls).[26]
-
The maze should be elevated (e.g., 50-80 cm) above the floor.[26][27]
-
Constructed from a non-porous material for easy cleaning.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[14][27]
-
Drug Administration: Administer this compound or vehicle at the predetermined time before testing.
-
Testing:
-
Data Analysis:
-
Score the time spent in the open and closed arms.
-
Score the number of entries into the open and closed arms.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.[14]
Forced Swim Test (FST)
This test is a model of behavioral despair and is used to screen for antidepressant-like activity. The test measures the time an animal spends immobile when placed in an inescapable cylinder of water.
Apparatus:
-
A transparent cylindrical container (e.g., 50 cm high, 20 cm diameter).[29]
-
Water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 30 cm).[30]
-
Water temperature should be maintained between 24-25°C.[31]
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.[29]
-
Record the session for later analysis.
-
-
Post-Test Care: After the test, remove the animal, gently dry it with a towel, and place it in a warm, dry cage.[30]
-
Data Analysis:
Visualizations
References
- 1. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Time-dependent changes in brain monoamine oxidase activity and in brain levels of monoamines and amino acids following acute administration of the antidepressant/antipanic drug phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurology.com [jneurology.com]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. IDDF2021-ABS-0164 Gut feelings in depression: microbiota dysbiosis in response to antidepressants | Gut [gut.bmj.com]
- 16. research.monash.edu [research.monash.edu]
- 17. researchgate.net [researchgate.net]
- 18. emjreviews.com [emjreviews.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ovid.com [ovid.com]
- 23. Clinical and Pharmacokinetic Factors Affecting Response to Phenelzine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 24. karger.com [karger.com]
- 25. A multiple-dose, controlled study of phenelzine in depression-anxiety states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 27. mmpc.org [mmpc.org]
- 28. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. animal.research.wvu.edu [animal.research.wvu.edu]
- 31. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenelzine Sulfate Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from phenelzine sulfate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a non-selective and irreversible monoamine oxidase (MAO) inhibitor.[1] Its chemical structure includes a hydrazine functional group, which is inherently reactive. This reactivity, along with its function as an antioxidant and its potential for off-target enzyme inhibition, can lead to interference in a variety of biochemical assays.[2][3]
Q2: My assay uses Horseradish Peroxidase (HRP). Can phenelzine interfere with it?
Yes, it is possible. Phenelzine's hydrazine functional group can potentially interact with and inhibit HRP activity. Phenylhydrazine, a related compound, has been reported to inhibit HRP, although the inhibition might be incomplete.[4] This can lead to decreased signal in HRP-dependent assays like ELISAs, Western blots, and other colorimetric or fluorometric detection methods that use HRP.
Q3: I am running an antioxidant capacity assay (e.g., DPPH, ABTS, FRAP). Why are my results with phenelzine-containing samples unusual?
Phenelzine has demonstrated antioxidant properties, including the ability to scavenge reactive oxygen species and reduce oxidative damage.[2][3] In antioxidant capacity assays that rely on measuring the reduction of a colored or fluorescent reagent (like DPPH, ABTS, or the ferric ion in the FRAP assay), phenelzine can directly react with the reagent, mimicking the effect of the antioxidant you are trying to measure. This will lead to an overestimation of the antioxidant capacity of your sample.
Q4: Can phenelzine interfere with assays that measure cytochrome P450 (CYP) enzyme activity?
Yes, phenelzine is known to inhibit several cytochrome P450 enzymes. This inhibition can be significant and may occur through mechanism-based inactivation, where a reactive metabolite of phenelzine irreversibly binds to the enzyme.[5] If your assay measures the activity of a specific CYP isoform, the presence of phenelzine can lead to falsely low activity readings.
Troubleshooting Guides
Issue 1: Decreased or No Signal in an HRP-Based Assay (e.g., ELISA)
Possible Cause: Inhibition of HRP by phenelzine.
Troubleshooting Steps:
-
Run an HRP Activity Control:
-
Prepare a reaction with HRP and its substrate (e.g., TMB, OPD, ABTS) in the absence of your sample.
-
In a parallel reaction, add phenelzine at the same concentration present in your experimental samples.
-
A significant decrease in signal in the presence of phenelzine indicates direct HRP inhibition.
-
-
Increase HRP Concentration:
-
If partial inhibition is observed, try increasing the concentration of the HRP conjugate in your assay to overcome the inhibitory effect.
-
-
Consider a Different Detection System:
-
If HRP inhibition is significant and cannot be easily mitigated, consider switching to an assay with a different enzyme-reporter system, such as one based on alkaline phosphatase (ALP).
-
Issue 2: Unexpectedly High Signal in an Antioxidant Capacity Assay (DPPH, ABTS, FRAP)
Possible Cause: Direct reducing activity of phenelzine.
Troubleshooting Steps:
-
Test Phenelzine Alone:
-
Run the antioxidant assay with phenelzine alone (at the relevant concentration) in the assay buffer without your sample.
-
A positive signal will confirm that phenelzine is directly reducing the assay reagent.
-
-
Subtract the Blank:
-
If phenelzine shows activity, you can run a parallel blank for each sample that includes the sample matrix and phenelzine but omits the antioxidant standard or the component being measured. Subtracting the absorbance of this blank from your sample reading may help to correct for the interference.
-
-
Alternative Antioxidant Assays:
-
Consider using an antioxidant assay with a different mechanism that may be less susceptible to interference from reducing compounds, such as an oxygen radical absorbance capacity (ORAC) assay.
-
Issue 3: Inconsistent or Unreliable Results in Cell-Based Assays
Possible Cause: Off-target effects of phenelzine on cellular enzymes or general cytotoxicity.
Troubleshooting Steps:
-
Cell Viability Assay:
-
Perform a standard cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a range of phenelzine concentrations to determine its cytotoxic effects on your cell line.
-
-
Control for Off-Target Enzyme Inhibition:
-
If your assay measures the activity of an enzyme known to be inhibited by phenelzine (e.g., certain CYPs), consider using a specific inhibitor for that enzyme as a positive control to understand the potential magnitude of the effect.
-
-
Washout Steps:
-
If phenelzine is part of a pre-treatment and not the component being measured, ensure thorough washing of the cells before proceeding with the assay to remove any residual compound.
-
Quantitative Data on Phenelzine Off-Target Inhibition
The following table summarizes known inhibitory constants (IC50) of phenelzine against various off-target enzymes. This data can help in determining the potential for interference in assays involving these enzymes.
| Target Enzyme Family | Specific Enzyme | Species | Inhibition Parameter | Value |
| Cytochrome P450 | CYP1A2 | Human | IC50 | > 50 µM |
| Cytochrome P450 | CYP2B6 | Human | IC50 | > 50 µM |
| Cytochrome P450 | CYP2C9 | Human | IC50 | > 50 µM |
| Cytochrome P450 | CYP2C19 | Human | IC50 | ~25 µM |
| Cytochrome P450 | CYP2D6 | Human | IC50 | > 50 µM |
| Cytochrome P450 | CYP3A4 | Human | IC50 | ~25 µM |
Note: Data is compiled from various sources and should be used as a guide. Specific values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Assessing Direct HRP Inhibition by Phenelzine
-
Reagents:
-
Horseradish Peroxidase (HRP) solution
-
HRP substrate solution (e.g., TMB, OPD, or ABTS)
-
Stop solution (if applicable)
-
This compound stock solution
-
Assay buffer (e.g., PBS)
-
-
Procedure:
-
In a 96-well plate, prepare the following reactions in triplicate:
-
Control: Assay buffer + HRP solution + HRP substrate
-
Phenelzine Test: Assay buffer + HRP solution + Phenelzine (at final assay concentration) + HRP substrate
-
-
Incubate the plate according to the substrate manufacturer's instructions.
-
If using a stop solution, add it to all wells.
-
Read the absorbance at the appropriate wavelength.
-
-
Interpretation:
-
Compare the absorbance of the "Phenelzine Test" wells to the "Control" wells. A significant decrease in absorbance in the presence of phenelzine indicates HRP inhibition.
-
Protocol 2: Evaluating Phenelzine Interference in a DPPH Assay
-
Reagents:
-
DPPH stock solution (in methanol or ethanol)
-
This compound stock solution
-
Assay buffer/solvent
-
Positive control (e.g., Trolox or ascorbic acid)
-
-
Procedure:
-
In a 96-well plate, prepare the following reactions in triplicate:
-
Blank: Assay buffer/solvent
-
DPPH Control: Assay buffer/solvent + DPPH solution
-
Phenelzine Control: Assay buffer/solvent + Phenelzine (at final assay concentration) + DPPH solution
-
Positive Control: Assay buffer/solvent + Positive control + DPPH solution
-
-
Incubate the plate in the dark for the recommended time (e.g., 30 minutes).
-
Read the absorbance at the appropriate wavelength (typically ~517 nm).
-
-
Interpretation:
-
Compare the absorbance of the "Phenelzine Control" to the "DPPH Control". A decrease in absorbance indicates that phenelzine is directly scavenging the DPPH radical. The percentage of scavenging can be calculated and compared to the positive control.
-
Visual Guides
Caption: Workflow to test for HRP inhibition by phenelzine.
Caption: Troubleshooting logic for antioxidant assay interference.
Caption: Signaling pathway and off-target interactions of phenelzine.
References
- 1. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenelzine reduces the oxidative damage induced by peroxynitrite in plasma lipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of phenelzine on MPP+-induced cell viability loss in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
Technical Support Center: Managing Hypertensive Crisis Risk in Animal Studies with Phenelzine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the risk of hypertensive crisis in animal studies involving the monoamine oxidase inhibitor (MAOI), phenelzine sulfate. The following information is intended to supplement, not replace, approved institutional animal care and use protocols and veterinary advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hypertensive crisis in animals treated with phenelzine?
A1: Hypertensive crisis in the context of phenelzine treatment is most commonly triggered by the ingestion of tyramine-rich substances.[1][2] Phenelzine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[2][3] This enzyme is crucial for metabolizing dietary amines like tyramine. When MAO is inhibited, tyramine is not broken down, leading to its accumulation and a subsequent massive release of norepinephrine, causing a rapid and dangerous increase in blood pressure.[4]
Q2: What are the clinical signs of a hypertensive crisis in rodents?
A2: While signs can be subtle, they may include sudden behavioral changes, agitation, piloerection, increased respiratory rate, and in severe cases, seizures or collapse. The most definitive sign is a rapid and significant increase in blood pressure, which requires continuous monitoring to detect.
Q3: Can hypertensive crisis occur spontaneously with phenelzine, without tyramine exposure?
A3: While the vast majority of cases are linked to tyramine, there is a rare phenomenon known as 'spontaneous hypertension' that has been reported in patients, which is not associated with dietary tyramine ingestion. The proposed mechanism involves the accumulation of other trace amines.[5] Researchers should be aware of this possibility, although it is considered much less common.
Q4: What are the key considerations for designing a study involving phenelzine and the risk of hypertensive crisis?
A4: Key considerations include:
-
Animal Model: The rat is a commonly used model for studying the phenelzine-tyramine interaction.
-
Dosage: Careful dose selection for both phenelzine and any challenging agent like tyramine is critical.
-
Blood Pressure Monitoring: Continuous and accurate blood pressure monitoring is essential.
-
Emergency Protocol: A clear and practiced protocol for managing a hypertensive crisis must be in place.
-
Dietary Control: Ensure the animal's diet is free of tyramine.
Q5: Are there alternatives to phenelzine that carry a lower risk of hypertensive crisis?
A5: Yes, reversible inhibitors of MAO-A (RIMAs), such as moclobemide, have a much lower liability for tyramine-related hypertensive reactions.[6] However, if the research goals specifically require a non-selective, irreversible MAOI, then careful management of phenelzine is necessary.
Experimental Protocols
Protocol 1: Induction of Hypertensive Crisis (Tyramine Challenge)
This protocol is designed for a controlled induction of a hypertensive event in phenelzine-treated rats to test the efficacy of rescue medications or to study the pathophysiology of the crisis. This procedure carries significant risk to the animal and must be performed under strict veterinary supervision and with an approved animal use protocol.
Materials:
-
This compound
-
Tyramine hydrochloride
-
Vehicle for drug administration (e.g., sterile saline)
-
Animal model (e.g., male Sprague-Dawley rats)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Emergency rescue medications (e.g., phentolamine, sodium nitroprusside) and administration supplies.
Procedure:
-
Phenelzine Administration: Administer this compound to the rats at a pre-determined dose and schedule. A common dose used in rat studies is 15 mg/kg, administered intraperitoneally (i.p.), once daily for a period of days to ensure adequate MAO inhibition.[7]
-
Baseline Blood Pressure: On the day of the challenge, record stable baseline blood pressure and heart rate for at least 30 minutes.
-
Tyramine Administration: Administer tyramine hydrochloride orally (p.o.) or intraperitoneally (i.p.). The dose required to elicit a hypertensive response will vary. Based on human studies where 15 mg of oral tyramine was sufficient to raise systolic blood pressure by 30 mmHg in phenelzine-treated subjects, a starting dose-range finding study in rats is recommended.[8]
-
Continuous Monitoring: Continuously monitor blood pressure and heart rate. A significant increase in systolic blood pressure (e.g., >30-40 mmHg from baseline) indicates the onset of a hypertensive event.
-
Intervention: Once a hypertensive crisis is confirmed, immediately administer the pre-determined rescue medication as per your emergency protocol.
-
Post-Intervention Monitoring: Continue to monitor the animal's vital signs until they return to baseline and the animal appears stable.
Protocol 2: Blood Pressure Monitoring using Tail-Cuff Plethysmography
Procedure:
-
Acclimatization: Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the actual experiment to minimize stress-induced blood pressure variations.
-
Environment: Conduct measurements in a quiet and temperature-controlled environment.
-
Restraint: Gently place the rat in a restrainer.
-
Cuff Placement: Select the appropriate cuff size for the rat's tail and place it snugly at the base of the tail.
-
Measurement: Follow the manufacturer's instructions for the specific tail-cuff system. Typically, the system will automatically inflate and deflate the cuff while a sensor detects the blood flow.
-
Data Collection: Obtain at least 3-5 stable and consistent readings and average them to get the final blood pressure value.
Data Presentation
Table 1: Phenelzine Dosage in Rodent Studies
| Animal Model | Dosage | Route of Administration | Study Focus | Reference |
| Sprague-Dawley Rat | 15 mg/kg | i.p. | Brain p-tyramine levels | [7] |
| Swiss Mice | 10 and 30 mg/kg | i.p. | Behavioral effects | [9] |
| Rat | 100 mg/kg | i.p. | Striatal amine concentrations | [10] |
Table 2: Tyramine Dosing in Challenge Studies (Human Data)
| MAOI | Tyramine Dose to Increase SBP by 30 mmHg | Route of Administration | Study Population | Reference |
| Phenelzine | 15 mg (mean) | Oral | Healthy male volunteers | [8] |
Note: This data is from human studies and should be used as a starting point for dose-finding studies in animals.
Table 3: Antihypertensive Agents for Hypertensive Crisis Management
| Agent | Class | Dosage and Administration (Human Data) | Onset of Action | Key Considerations | References |
| Phentolamine | Alpha-Adrenergic Blocker | 5-15 mg IV bolus | 1-2 minutes | Can cause tachycardia and hypotension. | [11][12][13][14] |
| Sodium Nitroprusside | Vasodilator | 0.3-0.5 mcg/kg/min IV infusion, titrate up to 10 mcg/kg/min | Immediate | Requires continuous blood pressure monitoring due to its potency. Risk of cyanide toxicity with prolonged use. | [15][16][17] |
Note: Dosages are from human clinical use and should be adapted for animal studies with veterinary consultation. Rat-specific dosing for phentolamine has been reported in the range of 0.05 to 0.1 mg/kg IV/IM for hypertensive crisis in pheochromocytoma.[9]
Troubleshooting Guides
Troubleshooting Blood Pressure Monitoring (Tail-Cuff Method)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or variable readings | - Animal stress or movement- Improper cuff size or placement- Incorrect tail temperature | - Ensure proper acclimatization to the procedure.- Use the correct cuff size and ensure a snug fit.- Maintain a consistent and appropriate ambient temperature. |
| No signal or weak signal | - Cuff is too loose or too tight- Sensor malfunction- Poor blood flow to the tail | - Adjust cuff placement and tightness.- Check the sensor and equipment for proper function.- Ensure the animal is calm and warm enough to have adequate peripheral circulation. |
| Sudden drop in blood pressure (Hypotension) | - Phenelzine can induce orthostatic hypotension.- Overdose of rescue medication. | - Monitor for signs of hypotension, especially after phenelzine administration.- Administer rescue medications cautiously and titrate to effect. In some cases of phenelzine-induced hypotension, salt tablets have been used.[18] |
Visualizations
Signaling Pathway of Phenelzine Action and Tyramine Interaction
Caption: Phenelzine inhibits MAO, leading to tyramine accumulation and massive norepinephrine release.
Experimental Workflow for Managing Hypertensive Crisis
Caption: Workflow for a tyramine challenge and hypertensive crisis management in a phenelzine-treated animal.
References
- 1. list.essentialmeds.org [list.essentialmeds.org]
- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The trace amine theory of spontaneous hypertension as induced by classic monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Hypertensive crises with reversible inhibitors of monoamine oxidases? Results of tyramine interaction studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levels of p-tyramine in rat brain after chronic administration of MAO-inhibiting antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the pressor effect of tyramine after treatment with phenelzine and moclobemide in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 10. The in vitro release of endogenous m-tyramine, p-tyramine and dopamine from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UpToDate 2018 [bsgdtphcm.vn]
- 12. droracle.ai [droracle.ai]
- 13. PHENTOLAMINE (RogitineR) | LHSC [lhsc.on.ca]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. litfl.com [litfl.com]
- 17. Nipride RTU, Nitropress (nitroprusside sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. The treatment of phenelzine-induced hypotension with salt tablets: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for safe handling and disposal of phenelzine sulfate in the lab
Technical Support Center: Phenelzine Sulfate
This guide provides essential safety protocols, troubleshooting, and frequently asked questions for handling this compound in a laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a potent, non-selective, and irreversible monoamine oxidase (MAO) inhibitor.[1] It is a hydrazine derivative classified as toxic if swallowed (Acute toxicity, oral - Category 3).[2][3] Researchers should be aware that it can be irritating to mucous membranes and the upper respiratory tract and may be harmful through inhalation or skin absorption.[3]
Q2: What are the immediate first aid measures for this compound exposure?
Immediate action is critical in case of exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure thorough flushing. Seek prompt medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with soap and plenty of water. If symptoms occur, seek medical attention.[2][3]
-
Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2][3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
To ensure safety, the following PPE must be worn:
-
Eye Protection: Safety glasses or goggles meeting standards like ANSI Z87.1 or EN166.[4]
-
Hand Protection: Compatible, chemical-resistant gloves.[3] Contaminated gloves should be disposed of properly after use.[5]
-
Body Protection: An impervious lab coat or protective clothing is recommended to prevent skin contact.[4][5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[3] Always work in a well-ventilated area or under a chemical fume hood.[2]
Q4: How should this compound be stored in the lab?
Proper storage is crucial for maintaining chemical stability and safety:
-
Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
Recommended storage temperatures vary by supplier, with some recommending 4°C and others room temperature.[2] Always refer to the supplier's specific instructions.
-
Protect from direct sunlight, sources of ignition, and moisture.[1][2]
-
Store locked up and away from incompatible materials, particularly strong oxidizing agents.[2][5]
Q5: What substances are incompatible with this compound?
This compound should not be mixed or stored with the following:
-
Strong oxidizing agents. [5]
-
Serotoninergic agents (e.g., certain antidepressants like fluoxetine, sertraline).[6][7]
-
Sympathomimetic drugs (e.g., amphetamines, cocaine, epinephrine).[6][7]
-
Other MAO inhibitors , as this can lead to hypertensive crises and convulsive seizures.[6][7]
When heated to decomposition, it can emit highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[8][9][10]
Troubleshooting Guide
Issue: Spilled this compound Powder
If a spill occurs, follow these steps immediately:
-
Evacuate: Non-essential personnel should leave the affected area.[4]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Wear Full PPE: Before cleanup, don all required personal protective equipment, including a respirator, safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Contain & Clean:
-
Decontaminate: Thoroughly clean the spill area.[4]
-
Report: Report the incident to the lab supervisor or safety officer immediately.
Issue: Preparing an Aqueous Solution
This compound is freely soluble in water but sparingly soluble in aqueous buffers.[8][11] To enhance solubility for biological experiments:
-
First, dissolve the solid this compound in a minimal amount of an appropriate organic solvent like DMSO.[11]
-
Purge the solvent with an inert gas.[11]
-
Slowly dilute the organic stock solution into the aqueous buffer or isotonic saline to the desired final concentration.[11]
-
Note that aqueous solutions are not recommended to be stored for more than one day.[11]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₄N₂O₄S | [2][12] |
| Molecular Weight | 234.27 g/mol | [2][13] |
| CAS Number | 156-51-4 | [2][14] |
| Physical Form | White to off-white solid; powder or platelets | [8] |
| Solubility | Freely soluble in water; Practically insoluble in ethanol; Slightly soluble in DMSO | [8][11][13] |
| Storage Temperature | Recommended 4°C or -20°C for long-term stability | [2][11] |
| Oral LD50 (Rat) | 210 mg/kg | [5] |
| MAO IC50 (Rat Brain) | 0.9 µM | [11][13] |
Experimental Protocols
Protocol: Laboratory Spill Cleanup
This protocol details the steps for cleaning a small-scale spill of solid this compound.
Materials:
-
Spill cleanup kit containing absorbent pads or a damp cloth
-
HEPA-filtered vacuum (optional)
-
Two sealable, labeled hazardous waste bags or containers
-
Appropriate PPE (respirator, safety goggles, gloves, lab coat)
-
70% ethanol or other suitable decontamination solution
-
Soap and water
Methodology:
-
Alert Personnel and Secure Area: Immediately notify others in the lab. Restrict access to the spill area.
-
Don PPE: Put on all required PPE before approaching the spill.
-
Control Dust: Do not sweep dry powder. To minimize dust, gently cover the spill with damp paper towels or use a vacuum equipped with a HEPA filter.[4]
-
Collect Spilled Material: Carefully collect the powder and contaminated materials. Place everything into the first hazardous waste bag.[4][15]
-
Decontaminate the Area: Wipe the spill surface with a suitable decontamination solution, followed by soap and water. Place all cleaning materials into the second hazardous waste bag.
-
Dispose of Waste: Seal both waste bags/containers. Dispose of them in accordance with institutional and local hazardous waste regulations.[2]
-
Remove PPE and Wash Hands: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
-
Document the Spill: Record the details of the spill and the cleanup procedure in the lab safety log.
Visualized Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | monoamine oxidase inhibitor | CAS# 156-51-4 | InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. drugs.com [drugs.com]
- 7. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 8. This compound CAS#: 156-51-4 [m.chemicalbook.com]
- 9. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 156-51-4 [amp.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound | C8H14N2O4S | CID 61100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Phenelzine - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
validation of phenelzine sulfate target engagement in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenelzine sulfate's performance in engaging its targets within the central nervous system (CNS) against other monoamine oxidase inhibitors (MAOIs). The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Quantitative Comparison of MAO Inhibitors
The following table summarizes the inhibitory potency of phenelzine and its alternatives against the two main isoforms of monoamine oxidase, MAO-A and MAO-B. It is important to note that the metrics for phenelzine (Ki and Kinact) are different from the IC50 values reported for the other compounds, which should be considered when comparing their potencies.
| Compound | MAO-A Inhibition | MAO-B Inhibition | Selectivity | Reversibility |
| Phenelzine | pKi: 7.3 (Ki: 4.7x10⁻⁸ M) Kinact: 820 nM | pKi: 7.8 (Ki: 1.5x10⁻⁸ M) Kinact: 3900 nM | Non-selective | Irreversible |
| Tranylcypromine | IC50: 2.3 µM | IC50: 0.95 µM | Non-selective | Irreversible |
| Selegiline | IC50: 23 µM | IC50: 51 nM | Selective for MAO-B | Irreversible |
| Moclobemide | IC50: 6 µM | IC50: >1000 µM | Selective for MAO-A | Reversible |
Note: Lower Ki, Kinact, and IC50 values indicate higher potency. The data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
a. Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (non-selective substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Test compounds (e.g., phenelzine, tranylcypromine)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorometric or spectrophotometric plate reader
b. Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the phosphate buffer.
-
Add the test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate kynuramine.
-
Monitor the production of the fluorescent product, 4-hydroxyquinoline, over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.
Measurement of GABA Levels in Brain Tissue via HPLC with Electrochemical Detection (HPLC-ECD)
This protocol describes the quantification of gamma-aminobutyric acid (GABA) in brain tissue samples.
a. Materials:
-
Brain tissue homogenates
-
Perchloric acid
-
o-phthalaldehyde (OPA) derivatizing agent
-
Sodium sulfite
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., phosphate buffer with methanol)
-
GABA standards
b. Procedure:
-
Homogenize brain tissue samples in a solution like perchloric acid to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
-
Derivatize the amino acids in the supernatant, including GABA, by reacting them with OPA and sodium sulfite to form electrochemically active derivatives.
-
Inject the derivatized sample into the HPLC-ECD system.
-
Separate the derivatized GABA from other compounds using a C18 column and an appropriate mobile phase.
-
Detect the derivatized GABA using the electrochemical detector.
-
Quantify the GABA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of GABA standards.[1][2]
In Vivo Microdialysis for CNS Neurotransmitter Monitoring
This protocol details the use of in vivo microdialysis to sample neurotransmitters from the extracellular fluid of the brain in living animals.[3]
a. Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for probe implantation
-
Syringe pump for perfusion
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical system for sample analysis (e.g., HPLC-ECD)
b. Procedure:
-
Surgically implant a microdialysis probe into the specific brain region of interest using a stereotaxic apparatus.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period for the tissue to recover from the probe insertion.
-
Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane from the extracellular fluid, in a fraction collector at regular intervals.
-
Analyze the collected dialysate samples to determine the concentration of neurotransmitters of interest using a sensitive analytical technique like HPLC-ECD.
Visualizing Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in the validation of phenelzine's target engagement.
Caption: Signaling pathway of phenelzine in the CNS.
Caption: Experimental workflow for in vitro MAO inhibition assay.
Caption: Logical relationship of phenelzine's mechanisms and effects.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenelzine Sulfate and SSRIs in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of phenelzine sulfate, a monoamine oxidase inhibitor (MAOI), and selective serotonin reuptake inhibitors (SSRIs). This analysis is based on experimental data from animal models, offering insights into their distinct mechanisms of action, and their effects on behavioral and neurochemical endpoints relevant to depression and anxiety.
Executive Summary
This compound and SSRIs represent two distinct classes of antidepressants that both ultimately enhance serotonergic neurotransmission, but through fundamentally different mechanisms. Phenelzine, a non-selective and irreversible MAO inhibitor, broadly increases the synaptic availability of serotonin, norepinephrine, and dopamine. In contrast, SSRIs, such as fluoxetine, selectively block the reuptake of serotonin. This mechanistic divergence is reflected in their varied efficacy and side-effect profiles observed in animal models. While both classes demonstrate antidepressant-like and anxiolytic-like effects, the broader neurochemical impact of phenelzine may contribute to different behavioral outcomes and a distinct side-effect profile compared to the more targeted action of SSRIs.
Mechanism of Action: A Tale of Two Pathways
Phenelzine's primary mechanism involves the irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), within the presynaptic neuron. By inhibiting these enzymes, phenelzine leads to an accumulation of these neurotransmitters, thereby increasing their availability for release into the synaptic cleft. Additionally, phenelzine has been shown to increase brain levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, which may contribute to its anxiolytic effects.
In contrast, SSRIs, as their name suggests, act by selectively binding to the serotonin transporter (SERT) on the presynaptic terminal. This binding action blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thus prolonging its presence and action on postsynaptic receptors. This selective action on the serotonin system is a key differentiator from the broad-spectrum effects of phenelzine.
Comparative Efficacy in Animal Models of Depression
The antidepressant-like effects of phenelzine and SSRIs are commonly evaluated in rodent models using tests such as the Forced Swim Test (FST) and the Sucrose Preference Test (SPT).
Forced Swim Test (FST): This test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect. Both phenelzine and SSRIs have been shown to decrease immobility in the FST. However, the behavioral strategies employed by the animals may differ. Studies have shown that SSRIs tend to increase swimming behavior, whereas noradrenergic and dopaminergic agents often increase climbing behavior.[1] Given phenelzine's broad action on all three monoamines, its effect on specific active behaviors may be more complex.
Sucrose Preference Test (SPT): This test assesses anhedonia, a core symptom of depression, by measuring the preference of a rodent for a sweetened solution over water. A decrease in sucrose preference is considered a depressive-like behavior. Both phenelzine and SSRIs can reverse stress-induced deficits in sucrose preference.
| Behavioral Test | Drug Class | Animal Model | Key Findings | Citation |
| Forced Swim Test | Phenelzine | Rat | Significantly decreased immobility time. | [2] |
| SSRI (Fluoxetine) | Rat | Decreased immobility time, primarily by increasing swimming behavior. | [1] | |
| Sucrose Preference Test | Phenelzine | Mouse | Data not available in a direct comparative study. | - |
| SSRI (Fluoxetine) | Mouse | Reversed stress-induced decrease in sucrose preference. | [3][4] |
Note: The data presented in this table are compiled from different studies and are not from head-to-head comparisons, which may lead to variations due to different experimental conditions.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic-like properties of these compounds are often investigated using the Elevated Plus Maze (EPM).
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. Interestingly, one study directly comparing phenelzine and fluoxetine in the EPM found that in maze-experienced mice, both drugs dose-dependently increased anxiety-like behavior, highlighting the importance of considering the animal's prior test history.[5] However, in naive animals, anxiolytic effects are generally expected.
| Behavioral Test | Drug Class | Animal Model | Key Findings | Citation |
| Elevated Plus Maze | Phenelzine | Mouse | In maze-experienced mice, dose-dependently increased anxiety-like behavior. | [5] |
| SSRI (Fluoxetine) | Mouse | In maze-experienced mice, dose-dependently increased anxiety-like behavior and suppressed locomotor activity. | [5] |
Note: The findings presented are from a single study in maze-experienced mice and may not reflect the effects in naive animals.
Neurochemical Effects: A Comparative Overview
The distinct mechanisms of phenelzine and SSRIs lead to different neurochemical profiles in the brain. These changes can be measured using techniques like in vivo microdialysis.
Phenelzine's inhibition of MAO leads to a broad increase in the extracellular levels of serotonin, norepinephrine, and dopamine in various brain regions, including the striatum, hypothalamus, hippocampus, and frontal cortex.[6] In contrast, acute administration of SSRIs like fluoxetine primarily increases extracellular serotonin levels in regions such as the frontal cortex, ventral hippocampus, and raphe nuclei.[7] Chronic SSRI treatment can lead to more complex neuroadaptive changes, with some studies showing a sustained increase in hippocampal serotonin.[8]
| Brain Region | Drug Class | Neurotransmitter Change | Magnitude of Change (approx.) | Citation |
| Striatum | Phenelzine | Dopamine | Increased | [6][9] |
| SSRI (Fluoxetine) | Dopamine | No significant change or slight decrease | [8] | |
| Hippocampus | Phenelzine | Serotonin | Increased | [6] |
| SSRI (Fluoxetine) | Serotonin | Increased (acute and chronic) | [7][8] | |
| Frontal Cortex | Phenelzine | Serotonin, Norepinephrine | Increased | [6] |
| SSRI (Fluoxetine) | Serotonin | Increased (acute) | [7] |
Note: The quantitative data in this table are synthesized from multiple studies with varying methodologies and may not be directly comparable.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of findings in preclinical psychopharmacology. Below are summaries of common protocols for the behavioral and neurochemical tests cited in this guide.
References
- 1. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoxetine and environmental enrichment similarly reverse chronic social stress-related depression- and anxiety-like behavior, but have differential effects on amygdala gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.utep.edu [scholarworks.utep.edu]
- 4. Prior exposure to the elevated plus-maze sensitizes mice to the acute behavioral effects of fluoxetine and phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic phenelzine on regional monoamine metabolism in rats and its potentiation by deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Release of monoamines from striatal slices by phenelzine and beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Fluoxetine on the Hippocampus of Wistar Albino Rats in Cold Restraint Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
confirming the neuroprotective effects of phenelzine sulfate in primary neurons
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of phenelzine sulfate in primary neurons against alternative agents, supported by experimental data and detailed protocols. Phenelzine, a well-established monoamine oxidase (MAO) inhibitor, demonstrates significant neuroprotective properties through a variety of mechanisms beyond its primary pharmacological action.
Comparative Analysis of Neuroprotective Efficacy
Phenelzine's neuroprotective capacity stems from a combination of MAO inhibition, scavenging of toxic aldehydes, and modulation of the GABAergic system.[1][2][3] This multifaceted nature distinguishes it from other neuroprotective agents that may act on a single target.
For the purpose of this guide, we will compare phenelzine with selegiline , another MAO inhibitor known for its neuroprotective effects, particularly in models of Parkinson's disease.[4][5][6] While both are MAO inhibitors, their broader mechanistic profiles and neuroprotective efficiencies can differ.
| Compound | Primary Mechanism | Additional Neuroprotective Actions | Reported Efficacy in Neuronal Cultures |
| This compound | Irreversible, non-selective MAO-A and MAO-B inhibitor.[3] | - Scavenger of reactive aldehydes (e.g., acrolein, 4-HNE).[2][7] - Inhibitor of GABA transaminase (GABA-T), increasing GABA levels. - Attenuates formaldehyde-induced toxicity.[8] - Reduces peroxynitrite-induced oxidative damage.[9] | - Attenuates reduction in viability of cultured mouse cortical neurons produced by acrolein.[2] - Protects primary cortical neurons and astrocytes against formaldehyde-induced toxicity.[8] - In vitro, pre-treatment with phenelzine (10 and 30 µM) significantly ameliorated 4-HNE and acrolein-induced oxidative damage in isolated brain mitochondria.[10] |
| Selegiline | Irreversible MAO-B inhibitor.[4][5] | - Upregulation of anti-apoptotic Bcl-2 family proteins.[11] - Stabilization of mitochondrial function.[11] - Potential anti-inflammatory effects. | - Pretreatment with 20 µM selegiline for 48 hours increased the percentage of viable neural stem cells to 64.4% against H2O2-induced oxidative stress, compared to 29.66% in the control group (p<0.05).[11][12] - In MPP+-injured primary dopaminergic neurons, 1 µM selegiline increased dopamine content and the number of tyrosine hydroxylase immunoreactive cells.[13] |
Signaling Pathways and Mechanisms of Action
Phenelzine's neuroprotective effects are mediated through several interconnected pathways. A key aspect is its ability to counteract oxidative stress and excitotoxicity.
// Nodes Phenelzine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO [label="MAO-A/B Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; GABA_T [label="GABA-T Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Reactive Aldehyde\nScavenging", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmitters [label="↑ Dopamine\n↑ Serotonin\n↑ Norepinephrine", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA [label="↑ GABA Levels", fillcolor="#F1F3F4", fontcolor="#202124"]; ToxicAldehydes [label="↓ Acrolein, 4-HNE", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeStress [label="↓ Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excitotoxicity [label="↓ Excitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phenelzine -> MAO; Phenelzine -> GABA_T; Phenelzine -> Aldehyde; MAO -> Neurotransmitters; MAO -> OxidativeStress [label="↓ H2O2 production"]; GABA_T -> GABA; Aldehyde -> ToxicAldehydes; GABA -> Excitotoxicity; ToxicAldehydes -> OxidativeStress; Neurotransmitters -> Neuroprotection; OxidativeStress -> Neuroprotection; Excitotoxicity -> Neuroprotection; } dot Caption: Phenelzine's multifaceted neuroprotective signaling pathways.
Experimental Workflows
Standard assays to quantify neuroprotection in primary neuron cultures involve inducing a specific form of neuronal stress and measuring cell viability with and without the neuroprotective agent.
// Nodes Start [label="Start: Primary Neuron Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreatment [label="Pre-treatment:\nPhenelzine or Alternative", fillcolor="#FBBC05", fontcolor="#202124"]; Insult [label="Induce Neuronal Insult\n(e.g., Oxidative Stress, Excitotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; ViabilityAssay [label="Cell Viability Assay\n(MTT or LDH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Pretreatment; Pretreatment -> Insult; Insult -> Incubation; Incubation -> ViabilityAssay; ViabilityAssay -> DataAnalysis; } dot Caption: General experimental workflow for assessing neuroprotection.
Detailed Experimental Protocols
Primary Cortical Neuron Culture
This protocol is foundational for subsequent neuroprotection assays.
-
Materials: E18 rat fetuses, dissection medium (Hibernate-E), papain dissociation system, Neurobasal medium, B27 supplement, GlutaMAX, penicillin/streptomycin, poly-D-lysine coated culture plates.
-
Procedure:
-
Dissect cortices from E18 rat brains in chilled dissection medium.
-
Mince tissue and incubate with papain solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Plate neurons on poly-D-lysine coated plates at a density of 25,000 cells per well for a 96-well plate.
-
Incubate at 37°C in a 5% CO2 incubator. Change half the medium every 2-3 days. Cultures are typically ready for experiments after 5-7 days in vitro.[14]
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Materials: Primary neuron culture, neurotoxic agent (e.g., H2O2 or glutamate), phenelzine/selegiline, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Plate primary neurons in a 96-well plate as described above.
-
Pre-treat cells with various concentrations of phenelzine or selegiline for a specified time (e.g., 48 hours).[11]
-
Introduce the neurotoxic agent (e.g., 125 µM H2O2 for 30 minutes) to induce cell death.[4]
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate relative cell viability as (A570 of treated samples / A570 of controls) x 100.[11]
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[15][16]
-
Materials: Primary neuron culture, neurotoxic agent, phenelzine/selegiline, LDH assay kit (containing reaction mix and stop solution).
-
Procedure:
-
Culture primary neurons in a 96-well plate.
-
Treat cells with the neuroprotective agent and neurotoxin as described for the MTT assay.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[14][17]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[17]
-
Incubate the plate in the dark at room temperature for 30-60 minutes.[14][17]
-
Measure the absorbance at 490 nm using a microplate reader.[14][17]
-
To determine the maximum LDH release, lyse control cells with a lysis buffer (e.g., 0.5% Triton X-100) and measure the LDH activity.[18]
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release.
-
Reactive Aldehyde Scavenging Assay (In Vitro)
This assay can be adapted to measure the direct aldehyde-scavenging capacity of phenelzine.
-
Materials: Phenelzine, acrolein or 4-HNE solution, phosphate-buffered saline (PBS), spectrophotometer or Western blot apparatus.
-
Procedure (Spectrophotometric):
-
Prepare solutions of phenelzine and the reactive aldehyde in PBS.
-
Mix the solutions and monitor the decrease in the characteristic absorbance of the aldehyde over time.
-
-
Procedure (Western Blot for Aldehyde Adducts):
-
Treat isolated mitochondria or cell lysates with a reactive aldehyde in the presence or absence of phenelzine.[19]
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with an antibody specific for protein-aldehyde adducts (e.g., anti-4-HNE).[19]
-
Quantify the band intensity to determine the reduction in adduct formation by phenelzine.[19]
-
GABA Transaminase (GABA-T) Activity Assay
This assay measures the enzymatic activity of GABA-T in brain tissue homogenates.
-
Materials: Brain tissue homogenates from treated and control animals, GABA, α-ketoglutarate, NADP+, succinic semialdehyde dehydrogenase (SSADH), spectrophotometer.
-
Procedure:
-
Prepare brain tissue homogenates in a suitable buffer.
-
The assay is based on a coupled enzymatic reaction where the product of GABA-T, succinic semialdehyde, is converted to succinate by SSADH, with the concomitant reduction of NADP+ to NADPH.[20]
-
The increase in NADPH is monitored by measuring the change in absorbance at 340 nm.[20]
-
Compare the GABA-T activity in homogenates from phenelzine-treated animals to that of controls to determine the extent of inhibition.
-
Conclusion
This compound exhibits robust neuroprotective effects in primary neurons through a unique combination of mechanisms, including MAO inhibition, direct scavenging of toxic aldehydes, and enhancement of GABAergic neurotransmission.[2][3] Comparative data suggests that while other MAO inhibitors like selegiline also offer neuroprotection, phenelzine's multifaceted action may provide a broader spectrum of defense against various neuronal insults. The provided experimental protocols offer a framework for researchers to further investigate and quantify the neuroprotective potential of phenelzine and other compounds in primary neuronal models. Future head-to-head studies in primary neuron cultures under various stress conditions are warranted to fully elucidate the comparative efficacy of these agents.
References
- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitigation of sensory and motor deficits by acrolein scavenger phenelzine in a rat model of spinal cord contusive injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antidepressant phenelzine protects neurons and astrocytes against formaldehyde-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenelzine reduces the oxidative damage induced by peroxynitrite in plasma lipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selegiline is neuroprotective in primary brain cultures treated with 1-methyl-4-phenylpyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 18. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenelzine mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Phenelzine Sulfate's Efficacy in Mitigating Mitochondrial Respiratory Dysfunction
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of phenelzine sulfate's effects on mitochondrial respiration, presenting a cross-validation of its performance against alternative compounds and offering detailed experimental data. The information is intended for researchers, scientists, and professionals involved in drug development who are exploring therapeutic strategies targeting mitochondrial dysfunction.
Executive Summary
Mitochondrial dysfunction is a key pathological feature in a range of neurological disorders and injuries. Phenelzine (PZ), a monoamine oxidase (MAO) inhibitor, has demonstrated significant neuroprotective effects by preserving mitochondrial function. This guide synthesizes findings from multiple studies, highlighting that phenelzine's primary mechanism of mitochondrial protection lies in its ability to scavenge toxic aldehydes produced during lipid peroxidation, a pathway distinct from its MAO-inhibiting activity. This is supported by comparative data showing that other MAO inhibitors lacking this scavenging capability do not confer similar protection.
Comparative Data on Mitochondrial Respiration
The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration, primarily in the context of traumatic brain injury (TBI) models, a condition known to induce significant mitochondrial oxidative stress.
Table 1: Effect of Phenelzine (PZ) on Mitochondrial Respiratory Control Ratio (RCR) Post-TBI
| Treatment Group | Time Post-Injury | RCR (Mean ± SD) | % Change vs. Vehicle | Reference |
| Sham | 3 hours | N/A | N/A | [1] |
| Vehicle | 3 hours | ~63% of Sham | 0% | [1] |
| Phenelzine (10 mg/kg) | 3 hours | Prevented suppression | ~59% increase | [1] |
| Sham | 24 hours | N/A | N/A | [2] |
| Vehicle | 24 hours | Significantly reduced | 0% | [2] |
| Phenelzine | 24 hours | Recovered to sham levels | Significant increase | [2] |
| Sham | 72 hours | N/A | N/A | [2] |
| Vehicle | 72 hours | Significantly reduced | 0% | [2] |
| Phenelzine | 72 hours | Recovered to sham levels | Significant increase | [2] |
| Delayed Phenelzine | 72 hours | Recovered to sham levels | Significant increase | [2] |
RCR is an index of the coupling between the electron transport chain and oxidative phosphorylation.
Table 2: Effect of Phenelzine on Different States of Mitochondrial Respiration Post-TBI
| Respiratory State | Treatment Group | Time Post-Injury | Effect on Oxygen Consumption | Reference |
| State II (Complex I) | Vehicle | 24 & 72 hours | Significantly reduced vs. Sham | [2] |
| Phenelzine | 24 & 72 hours | Improved vs. Vehicle | [2] | |
| Delayed Phenelzine | 72 hours | Improved vs. Vehicle | [2] | |
| State III (Complex I) | Vehicle | 24 & 72 hours | Significantly reduced vs. Sham | [2] |
| Phenelzine | 24 & 72 hours | Significantly improved vs. Vehicle | [2] | |
| Delayed Phenelzine | 72 hours | Significantly improved vs. Vehicle | [2] | |
| State V (Complex I) | Vehicle (Synaptic) | 24 hours | Significantly lower vs. Sham | [3] |
| Phenelzine (3, 10, 30 mg/kg) | 24 hours | No significant improvement vs. Vehicle | [3] | |
| State V (Complex II) | Vehicle (Synaptic) | 24 hours | Significantly reduced vs. Sham | [3] |
| Phenelzine (10 mg/kg) | 24 hours | Insignificant improvement vs. Vehicle | [3] |
Table 3: In Vitro Protective Effects of Phenelzine against 4-HNE-Induced Mitochondrial Dysfunction
| Mitochondrial Complex | Treatment | % Inhibition of Respiration | % Protection by Phenelzine | Reference |
| Complex I | 30 µM 4-HNE | 37% | Largely prevented | [1] |
| Complex II | 30 µM 4-HNE | 24% | Completely prevented | [1] |
Comparative Analysis with Other Compounds
A key aspect of validating phenelzine's mechanism is to compare its effects with those of other compounds, particularly other MAO inhibitors that do not share its chemical properties.
-
Pargyline: This MAO inhibitor does not possess the hydrazine group found in phenelzine, which is responsible for aldehyde scavenging. Studies have shown that pargyline does not offer the same protective effects against aldehyde-induced mitochondrial damage, indicating that the neuroprotection afforded by phenelzine is likely due to its carbonyl scavenging properties rather than MAO inhibition.[4]
-
Other Antidepressants (SSRIs, Bupropion, Trazodone): While various antidepressants can impact mitochondrial function, their mechanisms differ from phenelzine's aldehyde scavenging. For instance, some SSRIs have been shown to inhibit Complex I and IV activities at high concentrations.[5] This contrasts with phenelzine's protective role against external insults like reactive aldehydes.
-
Clorgyline: A selective MAO-A inhibitor, clorgyline has been shown to increase mitochondrial oxygen consumption at certain concentrations, suggesting that MAO-A inhibition itself can directly impact bioenergetics.[6] However, this is a distinct mechanism from the damage mitigation provided by phenelzine in the context of lipid peroxidation.
Signaling Pathways and Mechanisms of Action
Phenelzine's protective effect on mitochondrial respiration in the context of neuronal injury can be visualized through the following pathways.
Caption: Phenelzine's primary neuroprotective pathway against TBI-induced mitochondrial damage.
Phenelzine is also a non-selective, irreversible MAO inhibitor. This action contributes to its overall neurochemical effects and may have secondary impacts on mitochondrial health by reducing the production of reactive oxygen species (ROS) associated with monoamine metabolism.
Caption: Phenelzine's mechanism as a Monoamine Oxidase (MAO) inhibitor.
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies.
Animal Model of Traumatic Brain Injury
-
Model: Controlled Cortical Impact (CCI) injury in male Sprague-Dawley rats.[2][3]
-
Procedure: A severe injury (e.g., 2.2 mm deformation) is induced to the cortex.[2][3]
-
Dosing: this compound is typically dissolved in saline and administered subcutaneously at various doses (e.g., 3-30 mg/kg) and time points post-injury (e.g., 15 minutes, 1 hour, 12 hours, 24 hours).[2][3]
Isolation of Mitochondria
-
Technique: Ficoll density-gradient centrifugation is used to isolate purified cortical mitochondria from brain tissue.[1] This method separates synaptic and non-synaptic mitochondrial populations.[3]
-
Normalization: Isolated mitochondrial protein content is quantified (e.g., via a BCA assay) to normalize the amount used in subsequent respiration assays.[2]
Measurement of Mitochondrial Respiration
This workflow outlines the standard procedure for assessing mitochondrial oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer.
Caption: Experimental workflow for measuring mitochondrial respiration states.
-
Respiration Buffer: A typical KCl-based buffer (e.g., 125 mM KCl, 2 mM MgCl2, 2.5 mM KH2PO4, 20 mM HEPES, and 0.1% BSA, pH 7.2) is used.[2]
-
Substrates and Inhibitors:
-
State II: Initiated with Complex I substrates like pyruvate and malate.[2]
-
State III: Stimulated by adding ADP to drive ATP synthesis.[3]
-
State IV: Measured after adding oligomycin, an ATP synthase inhibitor, representing basal respiration.[3]
-
State V (Uncoupled): Maximal respiration is measured after adding an uncoupler like FCCP.[3]
-
Complex II-driven Respiration: Measured after inhibiting Complex I with rotenone and adding the Complex II substrate, succinate.[3]
-
Conclusion
References
- 1. Phenelzine mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Phenelzine Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of phenelzine administration on synaptic and non-synaptic cortical mitochondrial function and lipid peroxidation-mediated oxidative damage following TBI in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of in vivo MAO-A Occupancy: Phenelzine vs. Moclobemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo monoamine oxidase A (MAO-A) occupancy of two prominent inhibitors: the irreversible, non-selective phenelzine and the reversible, selective moclobemide. Understanding the differential occupancy profiles of these agents is crucial for the development of novel therapeutics targeting the monoaminergic system for neuropsychiatric disorders.
Quantitative Comparison of MAO-A Occupancy
Positron Emission Tomography (PET) studies utilizing the radiotracer [11C]harmine have enabled the in vivo quantification of MAO-A occupancy in the human brain. The following table summarizes key findings from a comparative study.
| Drug | Daily Dose | Treatment Duration | Mean Brain MAO-A Occupancy (%) | Number of Subjects (n) | Reference |
| Phenelzine | 45-60 mg | 6 weeks | 86.82 ± 6.89 | 4 | [1][2][3][4][5] |
| Moclobemide | 300-600 mg | 6 weeks | 74.23 ± 8.32 | 11 | [1][2][3][4][5] |
| Moclobemide | 900-1200 mg | 6 weeks | 83.75 ± 5.52 | 9 | [1][2][3][4][5] |
These data indicate that standard clinical doses of the irreversible inhibitor phenelzine result in a high and sustained level of MAO-A occupancy. For the reversible inhibitor moclobemide, occupancy is dose-dependent, with higher doses achieving levels comparable to that of phenelzine.[1][2][3][4][5] Notably, a mean occupancy of approximately 74% with moclobemide (300-600 mg daily) is considered clinically effective for treating major depressive episodes.[1][3][4][5][6]
Experimental Protocols
The primary methodology for assessing in vivo MAO-A occupancy in the cited studies involved PET imaging with the radiotracer [11C]harmine.
Positron Emission Tomography (PET) with [11C]harmine:
-
Subjects: The studies included patients diagnosed with major depressive episodes.
-
Radiotracer: [11C]harmine, a reversible and selective radioligand for MAO-A, was used.
-
Scanning Protocol: Each participant underwent two PET scans: a baseline scan before initiation of treatment and a second scan following a 6-week treatment period with either phenelzine or moclobemide.[1][2][5]
-
Data Analysis: The MAO-A occupancy was calculated by comparing the binding potential of [11C]harmine before and after treatment. The percentage reduction in radiotracer binding after drug administration reflects the level of enzyme occupancy by the inhibitor.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the MAO-A inhibition signaling pathway and the experimental workflow for occupancy assessment.
Discussion and Implications
The in vivo assessment of MAO-A occupancy provides critical insights for drug development. The data presented demonstrate that while phenelzine achieves high and stable MAO-A occupancy, moclobemide can achieve comparable levels at higher doses.[1][2][3][4][5] The key difference lies in the nature of their binding: phenelzine's irreversible inhibition means that recovery of enzyme activity requires de novo synthesis, a process that can take weeks.[2] In contrast, moclobemide's reversible binding allows for a more dynamic and dose-dependent modulation of MAO-A activity.[2]
These findings have significant implications for the therapeutic application of these drugs and the design of novel MAO-A inhibitors. For conditions requiring sustained and high levels of MAO-A inhibition, irreversible inhibitors like phenelzine may be advantageous. However, for indications where a more flexible and titratable effect is desired, or where safety concerns necessitate a faster offset of action, reversible inhibitors like moclobemide offer a distinct profile. Future drug development efforts can leverage these occupancy data to tailor the pharmacokinetic and pharmacodynamic properties of new chemical entities to achieve desired clinical outcomes.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
A Head-to-Head Comparison of Phenelzine and Tranylcypromine Side Effect Profiles
A comprehensive guide for researchers and drug development professionals on the distinct adverse effect profiles of two non-selective, irreversible monoamine oxidase inhibitors.
Phenelzine and tranylcypromine, two irreversible monoamine oxidase inhibitors (MAOIs), have long been effective in the treatment of depression, particularly in cases resistant to other therapies. However, their clinical use is often limited by their side effect profiles. This guide provides a detailed head-to-head comparison of the adverse effects of phenelzine and tranylcypromine, supported by quantitative data from clinical studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Analysis of Adverse Effects
A review of clinical data reveals distinct and overlapping side effect profiles for phenelzine and tranylcypromine. While one study noted that a greater number of side effects were reported with phenelzine, this did not translate to a higher rate of discontinuation compared to tranylcypromine.[1] In a significant double-blind clinical trial, the overall incidence of severe side effects, including dizziness, agitation, and insomnia, was found to be identical for both drugs, at 21%.[2][3][4][5]
User-reported data, while not from a controlled clinical trial, offers further insight into the patient experience with these medications.
| Side Effect | Phenelzine (User-Reported %)[6] | Tranylcypromine (User-Reported %)[6] |
| Weight Gain | 12.0% | Not prominently reported |
| Insomnia | 5.1% | 12.2% |
| Anxiety | 6.3% | 4.6% |
| Blood Pressure Changes | 3.2% | 6.9% (general), 4.6% (high) |
| Nausea | 4.4% | Not prominently reported |
| Tiredness/Fatigue | 3.8% | 3.8% |
| Dizziness | Not prominently reported | 3.1% |
| Drowsiness | Not prominently reported | 3.1% |
Pharmacologically, the differences in their chemical structures contribute to their distinct side effect profiles. Phenelzine, a hydrazine derivative, is more commonly associated with weight gain and sexual dysfunction.[7] In contrast, tranylcypromine, a non-hydrazine, is less likely to cause these side effects but is more frequently associated with insomnia and overexcitement.[7]
Experimental Protocols
The following is a representative methodology from a double-blind, flexible-dose comparative study of phenelzine and tranylcypromine in treatment-refractory depression.
Study Design: A 5-week, double-blind, randomized controlled trial was conducted with inpatients diagnosed with major depressive disorder who had not responded to prior treatment with tricyclic antidepressants or selective serotonin reuptake inhibitors.
Patient Population: 77 severely depressed inpatients meeting the DSM-IV criteria for major depressive disorder.
Procedure:
-
Washout Period: All psychotropic medications were discontinued prior to the trial.
-
Randomization: Patients were randomly assigned to receive either phenelzine or tranylcypromine.
-
Dosing: A flexible-dose regimen was employed, with the dosage adjusted based on clinical response and tolerability.
-
Clinical Assessment: The Hamilton Rating Scale for Depression (HAM-D) was used to assess the severity of depression at baseline and throughout the study.
-
Adverse Event Monitoring: The incidence and severity of side effects were systematically recorded throughout the 5-week trial.
Signaling Pathways and Mechanism of Side Effects
Phenelzine and tranylcypromine exert their therapeutic effects and side effects by irreversibly inhibiting monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This inhibition leads to an increase in the synaptic concentrations of the monoamine neurotransmitters: serotonin, norepinephrine, and dopamine. The elevated levels of these neurotransmitters are responsible for the antidepressant effects but also contribute to the adverse reactions.
The diagram above illustrates the primary mechanism of action of phenelzine and tranylcypromine. By inhibiting MAO in the presynaptic neuron, these drugs prevent the breakdown of serotonin, norepinephrine, and dopamine, leading to their accumulation and subsequent increased release into the synaptic cleft. The elevated levels of these neurotransmitters then activate their respective postsynaptic receptors, triggering downstream signaling cascades that result in both the desired antidepressant effects and the observed side effects.
The following experimental workflow outlines the process of a comparative clinical trial for these MAOIs.
References
- 1. Adverse reactions to monoamine oxidase inhibitors. Part I. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. drugs.com [drugs.com]
- 7. psychiatryonline.org [psychiatryonline.org]
Phenelzine Sulfate: A Comparative Analysis of its Role in Aldehyde Detoxification Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenelzine sulfate's efficacy in aldehyde detoxification pathways against other potential therapeutic alternatives. The information presented is supported by experimental data to aid in the evaluation of phenelzine as a candidate for mitigating aldehyde-induced cellular stress and damage.
Introduction to Aldehyde Toxicity and Phenelzine's Dual Mechanism
Reactive aldehydes, such as 4-hydroxynonenal (4-HNE), acrolein, and malondialdehyde (MDA), are highly cytotoxic byproducts of lipid peroxidation.[1][2] These molecules contribute to the pathophysiology of a wide range of conditions, including neurodegenerative diseases, traumatic brain injury (TBI), and spinal cord injury (SCI), by forming adducts with proteins and nucleic acids, leading to cellular dysfunction and death.[1][2][3]
Phenelzine, a well-established monoamine oxidase (MAO) inhibitor, has demonstrated a significant secondary role as a potent scavenger of these reactive aldehydes.[1][3][4] This dual functionality—neurotransmitter modulation via MAO inhibition and direct cytoprotection through aldehyde sequestration—positions phenelzine as a compelling compound for therapeutic development in aldehyde-associated pathologies. The aldehyde scavenging property is attributed to its hydrazine functional group, which reacts with the carbonyl group of aldehydes.[4]
Comparative Analysis of Aldehyde Scavenging Efficacy
Phenelzine has been evaluated for its ability to reduce the levels of toxic aldehydes in various experimental models. Its performance, particularly in comparison to other known aldehyde scavengers like hydralazine, provides valuable insights into its potential therapeutic utility.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, comparing the aldehyde-scavenging effects of phenelzine and its alternatives.
Table 1: In Vitro Aldehyde Scavenging Activity of Phenelzine
| Aldehyde | Phenelzine Concentration | % Reduction of Aldehyde-Protein Adducts | Experimental Model | Reference |
| 4-HNE | 10 µM | Significant amelioration | Isolated rat brain mitochondria | [1] |
| 4-HNE | 30 µM | Significant amelioration | Isolated rat brain mitochondria | [1] |
| Acrolein | 10 µM | Significant amelioration | Isolated rat brain mitochondria | [1] |
| Acrolein | 30 µM | Significant amelioration | Isolated rat brain mitochondria | [1] |
| 4-HNE | 25 µM | Partial reversal of protein carbonylation | Human plasma and platelets | [2] |
| 4-HNE | 50 µM | Partial reversal of protein carbonylation | Human plasma and platelets | [2] |
| 4-HNE | 100 µM | Partial reversal of protein carbonylation | Human plasma and platelets | [2] |
Table 2: In Vivo Aldehyde Reduction by Phenelzine and Comparators
| Compound | Dose | Target Aldehyde | % Reduction (vs. Vehicle/Control) | Animal Model | Reference |
| Phenelzine | 10 mg/kg followed by 5 mg/kg every 12h | 4-HNE | Significantly reduced | Rat CCI-TBI | [1] |
| Phenelzine | 15 mg/kg | Acrolein-lysine adducts | Significantly lower than SCI only | Rat SCI | [3] |
| Hydralazine | 5 mg/kg | Acrolein-lysine adducts | Significantly lower than SCI only | Rat SCI | [3] |
| Phenelzine | Dose-dependent | Acrolein | Dose-dependent reduction | Rat SCI | [5] |
| Hydralazine | Dose-dependent | Acrolein | Dose-dependent reduction | Rat SCI | [5] |
| Carnosine | Oral treatment | Acrolein-protein adducts | ~25-50% reduction | Mouse EAE | [5] |
Note: Direct quantitative comparisons between phenelzine, aminoguanidine, and carnosine under identical experimental conditions are limited in the current literature. The data presented for carnosine is from a different disease model and is for illustrative purposes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures discussed in this guide.
Caption: Aldehyde Detoxification by Phenelzine and Alternatives.
Caption: General Experimental Workflow for Aldehyde Quantification.
Experimental Protocols
Western Blotting for 4-HNE and Acrolein Protein Adducts
This protocol is a generalized procedure based on methodologies cited in the literature for detecting aldehyde-protein adducts.[1][3]
a. Sample Preparation:
-
Homogenize collected tissue samples (e.g., brain cortex, spinal cord) in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-20% precast polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for 4-HNE or acrolein-lysine adducts (typically diluted 1:1000 to 1:2000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis on the captured images to quantify the levels of aldehyde-protein adducts, normalizing to a loading control such as β-actin or GAPDH.
High-Performance Liquid Chromatography (HPLC) for Malondialdehyde (MDA)
This protocol is a generalized method for the quantification of MDA, a marker of lipid peroxidation.
a. Sample Preparation and Derivatization:
-
To 100 µL of plasma or tissue homogenate, add 900 µL of 10% trichloroacetic acid (TCA).
-
Vortex the mixture and centrifuge at 3,000 x g for 10 minutes.
-
To 500 µL of the supernatant, add 500 µL of 0.67% thiobarbituric acid (TBA).
-
Heat the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice and then centrifuge at 4,000 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
b. HPLC Analysis:
-
Inject 20 µL of the supernatant onto a C18 reverse-phase HPLC column.
-
Use a mobile phase typically consisting of a mixture of methanol and phosphate buffer (e.g., 40:60 v/v), pH 6.8.
-
Set the flow rate to approximately 1.0 mL/min.
-
Detect the MDA-TBA adduct using a fluorescence detector with an excitation wavelength of 532 nm and an emission wavelength of 553 nm.
c. Quantification:
-
Generate a standard curve using known concentrations of an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).
-
Quantify the MDA concentration in the samples by comparing their peak areas to the standard curve.
Conclusion
The available evidence strongly supports the role of this compound as an effective scavenger of reactive aldehydes, particularly 4-HNE and acrolein. Its efficacy has been demonstrated in both in vitro and in vivo models of neurological injury. While direct quantitative comparisons with a broad range of other aldehyde scavengers are still needed, the existing data, especially in relation to hydralazine, indicate that phenelzine is a potent agent in mitigating aldehyde-induced cellular damage. Its established clinical use as an MAO inhibitor, combined with its aldehyde-scavenging properties, makes it a compelling candidate for further investigation and potential repurposing for the treatment of conditions characterized by high levels of oxidative stress and aldehyde production. Future research should focus on head-to-head comparative studies with other promising aldehyde scavengers to fully elucidate the therapeutic potential of phenelzine in this context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient scavenging of fatty acid oxidation products by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine has both pro-oxidant and antioxidant activity toward LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosine quenches the reactive carbonyl acrolein in the central nervous system and attenuates autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling of Phenelzine Sulfate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Phenelzine Sulfate. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly when the potentiai for dust generation, splashing, or aerosolization exists, the following personal protective equipment is mandatory. All PPE should meet established safety standards.[1][2]
| PPE Category | Specification | Standard/Recommendation |
| Eye/Face Protection | Safety glasses or chemical safety goggles. A face shield is required if there is a potential for splashing.[1][3] | Must meet EN166, ANSI Z87.1, or equivalent international standards.[1] |
| Skin Protection | Impervious protective clothing or lab coat with a solid front, long sleeves, and tight-fitting cuffs.[1][4] Double gloving is required for activities with a high risk of contamination.[2][4] | Clothing should meet EN13982, ANSI 103, or equivalent.[1] Gloves must be powder-free, tested for use with chemotherapy/hazardous drugs, and meet EN374, ASTM F1001, or equivalent standards.[1][3] |
| Respiratory Protection | An appropriate respirator is required if exposure limits may be exceeded or if dust is generated.[1] For large spills, a self-contained breathing apparatus is necessary.[5] | Must meet EN140, EN143, ASTM F2704-10, or NIOSH-approved standards.[1][5] Surgical masks offer little to no protection and should not be used.[3] |
Operational Plan: Handling and Storage
Safe handling practices are critical to minimize exposure. The following step-by-step protocol should be followed when working with this compound.
Preparation and Handling Workflow:
-
Designated Area: Conduct all handling and preparation of this compound in a designated, restricted area with adequate ventilation.[5][6] Prominently display signs to restrict unauthorized personnel.[4]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.[7]
-
Donning PPE: Wash hands thoroughly before donning PPE.[2][4] Put on a gown, followed by inner gloves. Place the outer gloves over the cuff of the gown to ensure no skin is exposed.[4] Finally, wear eye/face protection and, if required, respiratory protection.
-
Handling the Compound: Minimize dust generation and accumulation during handling.[1] If tablets must be crushed or broken, do so in a controlled manner that prevents dust dispersal.[1] Avoid all contact with eyes, skin, and clothing.[1][8] Do not eat, drink, smoke, or apply cosmetics in the handling area.[4][7]
-
Post-Handling: After handling, carefully remove the outer gloves first and dispose of them in a sealed, labeled waste container.[4] Subsequently, remove the gown, eye protection, and inner gloves.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing all PPE.[1][2]
Storage Protocol:
-
Store this compound in a tightly closed, properly labeled container.[5][6]
-
Keep the container in a dry, well-ventilated place at room temperature (15-30°C).[6][8]
-
Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[6][7]
Caption: Workflow for Safe Handling and Storage of this compound.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is required in the event of a spill or personal exposure. All personnel should be trained in these emergency procedures.
Accidental Spill Response:
-
Evacuate: For large spills, evacuate all non-essential personnel from the affected area.[1]
-
Secure Area: Ensure adequate ventilation and remove all sources of ignition.[6][8]
-
Wear PPE: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, a gown, and eye protection.[1][5]
-
Containment: Contain the source of the spill if it is safe to do so.[1] Prevent the spilled material from entering drains or waterways.[7][8]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[7]
-
Dispose: Place all contaminated materials, including cleaning supplies and PPE, into a labeled, sealed container for hazardous waste disposal.[1][5]
Personal Exposure First Aid:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing immediately.[1][7] Flush the affected skin area with large amounts of water and use soap.[1][10] Seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them at rest.[1][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[7][8][10]
-
Ingestion: Do NOT induce vomiting.[7][10] Wash out the person's mouth with water.[1][10] Never give anything by mouth to an unconscious person.[1][10] Seek immediate medical attention.[1]
Caption: Emergency Response Plan for Spills and Personal Exposure.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental release and occupational exposure.
-
Waste Collection: All waste containing this compound, including excess compound, contaminated lab supplies (e.g., pipette tips, weighing paper), and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][5]
-
PPE Disposal:
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash unless mixed with an unappealing substance (like cat litter or coffee grounds), sealed in a plastic bag, and local regulations permit it.[7][11]
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[6] Ensure all personal information is scratched out from original prescription labels before disposing of the empty container.[11]
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Phenelzine - Safety Data Sheet [chemicalbook.com]
- 9. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
